Product packaging for Platydesminium(Cat. No.:CAS No. 23536-30-3)

Platydesminium

Cat. No.: B15183790
CAS No.: 23536-30-3
M. Wt: 274.33 g/mol
InChI Key: HXSFUGOHWOKESA-UHFFFAOYSA-N
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Description

Platydesminium is a quaternary furoquinoline alkaloid of significant interest in phytochemical and biosynthetic research. It is a naturally occurring compound found in plant species of the genus Skimmia (Rutaceae family) . This compound is recognized as a key biosynthetic precursor in the pathway to other furoquinoline alkaloids, such as dictamnine, providing a crucial intermediate for studying the formation of these specialized plant metabolites . The study of this compound offers researchers valuable insights into the complex biosynthetic machinery of plants. Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20NO3+ B15183790 Platydesminium CAS No. 23536-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23536-30-3

Molecular Formula

C16H20NO3+

Molecular Weight

274.33 g/mol

IUPAC Name

2-(4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl)propan-2-ol

InChI

InChI=1S/C16H20NO3/c1-16(2,18)13-9-11-14(19-4)10-7-5-6-8-12(10)17(3)15(11)20-13/h5-8,13,18H,9H2,1-4H3/q+1

InChI Key

HXSFUGOHWOKESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=C(C3=CC=CC=C3[N+](=C2O1)C)OC)O

melting_point

192 - 196 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Platydesminium Salt from Skimmia japonica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of the quaternary quinoline alkaloid, (+)-platydesminium salt, from the leaves of Skimmia japonica. The procedures detailed herein are based on established phytochemical extraction and purification methodologies. This document outlines the necessary steps from the initial preparation of plant material to the final purification of the target compound. It also collates available spectroscopic data for the characterization of platydesminium salt. While specific biological activities and affected signaling pathways of this compound remain an area for further investigation, this guide provides a foundational protocol for obtaining the pure compound for subsequent pharmacological screening and research.

Introduction

Skimmia japonica, a plant belonging to the Rutaceae family, is a known source of various alkaloids, with this compound being a notable quaternary quinoline alkaloid present in its leaves. The isolation and characterization of such compounds are crucial for natural product chemistry and drug discovery, as they often exhibit significant biological activities. This guide focuses on the technical aspects of isolating (+)-platydesminium salt, providing a detailed experimental protocol derived from foundational studies in the field.

Experimental Protocols

The isolation of (+)-platydesminium salt from Skimmia japonica involves a multi-step process encompassing extraction, separation of non-quaternary alkaloids, and final purification of the quaternary ammonium salt.

Plant Material and Initial Extraction

A detailed workflow for the initial extraction process is provided below.

Extraction_Workflow A Dried and Milled Skimmia japonica Leaves B Continuous Percolation with Methanol at Room Temperature A->B C Concentration of Methanolic Extract under Reduced Pressure B->C D Residue C->D E Dissolution in Dilute Hydrochloric Acid (2M) D->E F Filtration E->F G Acidic Aqueous Solution of Alkaloid Hydrochlorides F->G H Insoluble Material (Discarded) F->H

Caption: Initial extraction of alkaloids from Skimmia japonica leaves.

Methodology:

  • Plant Material Preparation: Air-dried and milled leaves of Skimmia japonica are used as the starting material.

  • Extraction: The powdered leaves are subjected to continuous percolation with methanol at ambient temperature.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a residue.

  • Acidification: The residue is then treated with 2M hydrochloric acid and filtered to remove insoluble matter, yielding an acidic aqueous solution containing the alkaloid hydrochlorides.

Separation of Non-Quaternary Alkaloids

The next phase involves the separation of tertiary (non-quaternary) alkaloids from the quaternary alkaloids.

Alkaloid_Separation A Acidic Aqueous Solution B Basification with Ammonia Solution A->B C Extraction with Chloroform B->C D Chloroform Layer (Non-quaternary Alkaloids) C->D E Aqueous Layer (Quaternary Alkaloids) C->E

Caption: Separation of non-quaternary from quaternary alkaloids.

Methodology:

  • Basification: The acidic aqueous solution is made alkaline by the addition of an ammonia solution.

  • Liquid-Liquid Extraction: The basified solution is then repeatedly extracted with chloroform. The chloroform layer, containing the non-quaternary alkaloids, is separated.

  • Aqueous Phase: The remaining aqueous layer contains the quaternary alkaloids, including this compound salt.

Isolation and Purification of (+)-Platydesminium Salt

The final stage focuses on the isolation and purification of the target compound from the aqueous solution of quaternary alkaloids.

Methodology:

  • Ion-Exchange Chromatography: The aqueous solution containing the quaternary alkaloids is passed through a column of Amberlite IRA-400(OH) ion-exchange resin.

  • Elution: The column is eluted with 2M hydrochloric acid.

  • Crystallization: The eluate containing the chloride salts of the quaternary alkaloids is concentrated. Upon concentration, (+)-platydesminium chloride crystallizes from the solution.

  • Recrystallization: The crude (+)-platydesminium chloride is further purified by recrystallization from ethanol.

Quantitative Data

Currently, specific quantitative data such as the percentage yield of (+)-platydesminium salt from the initial plant material is not available in the readily accessible literature. Further investigation of the primary research articles is required to ascertain these values.

Spectroscopic Data for Characterization

The structural elucidation of (+)-platydesminium salt is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.

Spectroscopic MethodData
¹H NMR Specific chemical shifts (δ) and coupling constants (J) for the protons of the this compound cation would be recorded in a suitable solvent (e.g., D₂O, DMSO-d₆). Data not currently available.
¹³C NMR Characteristic chemical shifts for the carbon atoms of the quinoline core and its substituents. Data not currently available.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the mass of the this compound cation. High-resolution mass spectrometry would provide the exact mass and elemental composition.
Infrared (IR) The IR spectrum would display characteristic absorption bands for the functional groups present, such as C=C and C-N stretching vibrations of the aromatic quinoline ring.
UV-Vis The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) would exhibit absorption maxima characteristic of the quinoline chromophore.

Signaling Pathways and Biological Activity

To date, there is a lack of published research specifically investigating the biological activity of (+)-platydesminium salt and its effects on cellular signaling pathways. This represents a significant knowledge gap and an opportunity for future research. The availability of a pure sample, obtained through the methods described in this guide, is a prerequisite for such pharmacological studies. A proposed workflow for investigating the biological activity is presented below.

Biological_Activity_Workflow A Pure (+)-Platydesminium Salt B In vitro Cell-Based Assays (e.g., Cancer Cell Lines) A->B C Determine Cytotoxicity (e.g., MTT Assay) B->C D Identify Potential Signaling Pathway Modulation C->D If active E Western Blot, RT-qPCR for Key Pathway Proteins/Genes D->E F Elucidation of Mechanism of Action E->F

Caption: Proposed workflow for investigating the biological activity of this compound salt.

Conclusion

This technical guide provides a detailed protocol for the isolation of (+)-platydesminium salt from Skimmia japonica. While the foundational methodology is well-established, there is a clear need for further research to quantify the yield of this natural product and to fully characterize it using modern spectroscopic techniques. Furthermore, the biological activity of this compound remains unexplored, presenting a promising avenue for future investigations in pharmacology and drug development. The protocols and information presented herein serve as a valuable resource for researchers embarking on the study of this and other related quinoline alkaloids.

The intricate biosynthetic pathway of platydesminium quinoline alkaloids offers a compelling subject for researchers in natural product chemistry and drug development. This technical guide provides an in-depth exploration of the core biosynthetic route, detailing the precursor molecules, key enzymatic transformations, and the experimental evidence that has elucidated this complex process.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Platydesminium, a quaternary ammonium furoquinoline alkaloid, is a member of a diverse class of natural products found predominantly in plants of the Rutaceae family, such as Skimmia japonica.[1][2][3][4] These compounds have garnered significant interest due to their wide range of biological activities. Understanding the biosynthesis of this compound is crucial for harnessing its potential through synthetic biology approaches and for the development of novel therapeutic agents.

Core Biosynthetic Pathway

The biosynthesis of the this compound quinoline alkaloid core begins with fundamental precursor molecules and proceeds through a series of enzymatic reactions to construct the characteristic furoquinoline scaffold. The final step involves the quaternization of the nitrogen atom to form the this compound salt.

Formation of the Quinoline Nucleus

The biosynthesis of the quinoline ring system, the foundational structure of these alkaloids, utilizes anthranilic acid and acetate as its primary building blocks.[5] Tracer studies have demonstrated that anthranilic acid provides the benzene ring and the adjacent nitrogen and carbon atoms, while acetate units contribute to the formation of the second ring of the quinoline nucleus. Tryptophan, another potential precursor for quinoline alkaloids, has been shown not to be a direct precursor in this specific pathway.

Prenylation of the Quinolone Intermediate

Following the formation of a 4-hydroxy-2-quinolone intermediate, a crucial prenylation step occurs. A dimethylallyl pyrophosphate (DMAPP) molecule, derived from the mevalonate pathway, is attached to the C-3 position of the quinolone ring. This reaction is catalyzed by a prenyltransferase enzyme.

Formation of the Furan Ring and the Platydesmine Intermediate

The attached prenyl group undergoes a series of oxidative modifications and cyclization to form the characteristic furan ring fused to the quinoline core. This transformation proceeds through the formation of a diol intermediate, which then cyclizes to yield platydesmine. Platydesmine is a key tertiary amine intermediate in the biosynthesis of several furoquinoline alkaloids.[6]

N-Methylation to this compound

The final step in the biosynthesis of this compound is the N-methylation of the tertiary amine of platydesmine to form the quaternary ammonium salt. This reaction is catalyzed by a specific N-methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[7][8] While the specific enzyme responsible for the N-methylation of platydesmine has not been fully characterized, it is a common final step in the biosynthesis of many quaternary ammonium alkaloids.[7]

Visualization of the Biosynthetic Pathway

The following diagram, generated using the DOT language, illustrates the core biosynthetic pathway of this compound.

This compound Biosynthesis cluster_methylation Anthranilic_Acid Anthranilic Acid Quinolone_Intermediate 4-Hydroxy-2-quinolone Intermediate Anthranilic_Acid->Quinolone_Intermediate Acetate Acetate Acetate->Quinolone_Intermediate Prenylated_Intermediate 3-Prenyl-4-hydroxy-2-quinolone Quinolone_Intermediate->Prenylated_Intermediate DMAPP DMAPP DMAPP->Prenylated_Intermediate Prenyltransferase Platydesmine Platydesmine Prenylated_Intermediate->Platydesmine Oxidation & Cyclization This compound This compound Platydesmine->this compound SAM S-Adenosyl-L-methionine (SAM) SAM->this compound N-methyltransferase SAH S-Adenosyl-L-homocysteine (SAH)

Core biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has heavily relied on tracer feeding experiments using isotopically labeled precursors. The general methodology for these experiments is outlined below.

General Protocol for Radioactive Tracer Feeding Experiments[5][6][9][10][11]
  • Preparation of Labeled Precursors: Isotopically labeled precursors, such as [¹⁴C]-anthranilic acid or [³H]-platydesmine, are synthesized or commercially obtained.

  • Administration to the Plant: The labeled precursor is administered to the plant, typically Skimmia japonica, through various methods such as stem-feeding, leaf-painting, or hydroponic uptake.

  • Incubation Period: The plant is allowed to metabolize the labeled precursor for a specific period, ranging from hours to days.

  • Extraction of Alkaloids: The plant material is harvested, and the alkaloids are extracted using a suitable solvent system, often involving an initial extraction with an acidified polar solvent followed by liquid-liquid partitioning into an organic solvent after basification.[2][9][10]

  • Separation and Purification: The crude alkaloid extract is subjected to chromatographic techniques, such as thin-layer chromatography (TLC), column chromatography, or high-performance liquid chromatography (HPLC), to isolate and purify the target alkaloid, this compound, and its biosynthetic intermediates.

  • Determination of Radioactivity: The radioactivity of the purified compounds is measured using liquid scintillation counting or autoradiography.

  • Degradation Studies (Optional): To determine the specific location of the label within the molecule, chemical degradation of the labeled alkaloid into smaller, known fragments is performed, followed by radioactivity measurement of each fragment.

  • Calculation of Incorporation Rate: The efficiency of the precursor's incorporation into the final product is calculated as the percentage of the total radioactivity administered that is recovered in the purified alkaloid.

Quantitative Data

Tracer studies have provided quantitative data on the efficiency of precursor incorporation into furoquinoline alkaloids. While specific data for this compound is limited, studies on the closely related dictamnine provide valuable insights.

Precursor AdministeredProduct IsolatedPlant SpeciesIncorporation Rate (%)Reference
[¹⁴C]-Anthranilic acidDictamnineDictamnus albus0.02 - 0.1Monković and Spenser, 1967
[¹⁴C]-AcetateDictamnineDictamnus albus0.01 - 0.05Monković and Spenser, 1967
[³H]-PlatydesmineDictamnineSkimmia japonica0.15Grundon et al., 1974

Signaling Pathways

The regulation of secondary metabolism in plants is a complex process involving various signaling pathways that respond to both developmental cues and environmental stimuli. While specific signaling pathways directly controlling this compound biosynthesis have not been extensively characterized, general plant hormone signaling pathways are known to play a significant role in regulating alkaloid production in the Rutaceae family.

Phytohormones such as jasmonates (JA) and salicylic acid (SA) are key signaling molecules involved in plant defense responses, which often include the upregulation of secondary metabolite biosynthesis.[1][11][12][13][14][15][16][17] It is plausible that these signaling pathways influence the expression of key biosynthetic genes in the this compound pathway in response to herbivory or pathogen attack.

The diagram below illustrates a generalized model of how these signaling pathways might influence alkaloid biosynthesis.

Signaling_Pathway Stimuli Environmental/Developmental Stimuli (e.g., Herbivory, Pathogen Attack) JA_Pathway Jasmonate (JA) Signaling Pathway Stimuli->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Pathway Stimuli->SA_Pathway Transcription_Factors Transcription Factors JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes Transcription_Factors->Biosynthetic_Genes Gene Expression Regulation Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Translation Platydesminium_Biosynthesis This compound Biosynthesis Enzymes->Platydesminium_Biosynthesis

Generalized signaling pathways regulating alkaloid biosynthesis.

Conclusion

The biosynthesis of this compound quinoline alkaloids is a multi-step process that begins with simple precursors and involves the sequential construction of the quinoline and furan ring systems, culminating in a specific N-methylation. While the core pathway has been largely elucidated through tracer experiments, further research is needed to identify and characterize the specific enzymes involved, particularly the N-methyltransferase responsible for the final step. Additionally, a deeper understanding of the regulatory signaling networks that control this pathway will be essential for the future metabolic engineering and sustainable production of these valuable natural products.

References

Platydesminium: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Platydesminium is a naturally occurring quaternary furoquinoline alkaloid identified as the (+)-platydesminium salt. First isolated from the plant Skimmia japonica Thunb., it belongs to a class of compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, aimed at facilitating further research and development in the fields of phytochemistry and pharmacology. Due to the limited availability of recent, in-depth studies on this specific compound, this document primarily synthesizes foundational data, highlighting areas where further investigation is warranted.

Chemical Structure and Identification

This compound is characterized as a quaternary alkaloid, a distinction that sets it apart from the more common tertiary alkaloids also found in Skimmia japonica, such as dictamnine, skimmianine, and eduline.[1] The foundational work on the identification and structural elucidation of (+)-platydesminium salt was conducted by Boyd and Grundon in 1970. Their research established its place within the furoquinoline alkaloid family.

Below is a logical relationship diagram illustrating the classification of this compound.

G A Natural Products B Alkaloids A->B C Quinoline Alkaloids B->C D Furoquinoline Alkaloids C->D E Quaternary Furoquinoline Alkaloids D->E F This compound E->F is an example of G A Isolation of this compound from Skimmia japonica B Structural Elucidation and Purity Confirmation A->B C In vitro Biological Screening (e.g., antimicrobial, cytotoxic assays) B->C D Identification of Active Hits C->D E Mechanism of Action Studies (e.g., signaling pathway analysis) D->E F In vivo Studies (Animal Models) D->F G Lead Optimization for Drug Development F->G

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Platydesmine, a significant furoquinoline alkaloid, and its related compounds. It covers their natural distribution, biosynthetic origins, established protocols for extraction and isolation, and a summary of their diverse biological activities. This guide is intended to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to Platydesmine and Furoquinoline Alkaloids

Platydesmine is a chiral hydroxyisopropyldihydrofuroquinoline alkaloid that serves as a crucial intermediate in the biosynthesis of other important alkaloids.[1][2] It belongs to the larger class of furoquinoline alkaloids, which are characterized by a furo[2,3-b]quinoline heterocyclic system. These compounds are derived biosynthetically from anthranilic acid and are predominantly found within specific plant families.[3] The quaternary ammonium salt form of platydesmine is known as platydesminium.

Furoquinoline alkaloids, including platydesmine, dictamnine, skimmianine, and kokusaginine, have garnered significant attention from the scientific community due to their wide spectrum of pharmacological properties.[3] Research has highlighted their potential as antibacterial, antifungal, cytotoxic, anti-inflammatory, antiplatelet, and enzyme-inhibitory agents, making them attractive candidates for further investigation in drug development.[3][4]

Natural Sources and Distribution

The primary natural sources of platydesmine and related furoquinoline alkaloids are plants belonging to the Rutaceae family, commonly known as the rue or citrus family.[1][3]

Key species identified as sources include:

  • Skimmia japonica : This ornamental shrub is a well-documented source of platydesmine, its methosalt (this compound), and other related furoquinolines like dictamnine and skimmianine.[1][2]

  • Platydesma campanulata : An endemic Hawaiian shrub from which platydesmine was first isolated, along with other alkaloids such as evolitrine and kokusaginine.[5]

  • Ruta graveolens (Common Rue): Callus cultures of this plant are known to produce various antimicrobial substances, including furoquinoline alkaloids like dictamnine and γ-fagarine.[5]

Quantitative Data on Alkaloid Yield

The precise yield of platydesmine from plant sources is highly variable and depends on the species, geographical location, harvesting time, and the extraction methodology employed. While specific quantitative data for platydesmine is not extensively compiled in general literature, data from related quinoline alkaloids can serve as a reference for expected yields.

The following table presents example yields for quinine, another prominent quinoline alkaloid, to illustrate typical data presentation.

AlkaloidPlant SourcePlant PartExtraction MethodYieldReference
QuinineCinchona officinalisBarkMicrowave-Assisted Extraction (MAE)3.93 ± 0.11 mg/g[6]
QuinineCinchona officinalisBarkUltrasound-Assisted Extraction (UAE)2.81 ± 0.04 mg/g[6]
QuinineCinchona barkBarkSoxhlet (Methanol/diethyl amine)2.202% by dry weight[6]
Quinoline AlkaloidsCinchona succirubraBarkMicrowave-Integrated (MIEL)5.65 ± 0.07% (w/w)[7]
Quinoline AlkaloidsCinchona succirubraBarkSoxhlet5.7 ± 0.09% (w/w)[7]

Biosynthesis of Platydesmine

Platydesmine is a key biosynthetic intermediate. Tracer feeding experiments have shown its role as an efficient and specific precursor to the furoquinoline alkaloid dictamnine in Skimmia japonica.[2] The biosynthesis initiates from quinoline precursors and involves a critical prenylation step. The pathway proceeds through the enzymatic epoxidation of a prenyl intermediate, followed by cyclization with an inversion of configuration to yield the chiral platydesmine molecule.[1]

Platydesmine Biosynthesis cluster_main Furoquinoline Alkaloid Biosynthesis quinolone 4-Hydroxy-2-quinolone prenyl 4-Hydroxy-3-prenyl-2-quinolone quinolone->prenyl Prenylation epoxide Oxirane Intermediate prenyl->epoxide Enzymatic Epoxidation platydesmine Platydesmine epoxide->platydesmine Cyclization (Inversion of config.) dictamnine Dictamnine platydesmine->dictamnine Conversion skimmianine Skimmianine dictamnine->skimmianine Hydroxylation & Methoxylation

Caption: Biosynthetic pathway leading to Platydesmine and its subsequent conversion.

Experimental Protocols: Extraction and Isolation

The extraction of platydesmine and related alkaloids leverages their basic character and solubility profiles. A generalized protocol involves an acid-base liquid-liquid extraction followed by chromatographic purification.

General Extraction Protocol
  • Preparation of Plant Material : The collected plant material (e.g., leaves, bark) is air-dried or oven-dried at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction with Acidified Water :

    • The plant powder is macerated in acidified water (e.g., 5% sulfuric acid or acetic acid) for 24-48 hours.[8] This process protonates the basic nitrogen atoms of the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.

    • The mixture is then filtered to separate the aqueous extract from the solid plant residue.

  • Basification and Solvent Partitioning :

    • The acidic aqueous extract is made alkaline by the slow addition of a base (e.g., ammonium hydroxide or sodium hydroxide) until a pH of 9-10 is reached.[8] This deprotonates the alkaloid salts, converting them back into their free base form.

    • The basified solution is then partitioned with an immiscible, non-polar organic solvent (e.g., dichloromethane, chloroform, or diethyl ether) in a separatory funnel. The free base alkaloids, being more soluble in the organic phase, are extracted from the aqueous layer. This step is typically repeated three times to ensure complete extraction.

  • Concentration : The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Isolation and Purification
  • Column Chromatography (CC) : The crude extract is subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol), is used to separate the mixture into fractions of increasing polarity.

  • Thin-Layer Chromatography (TLC) : Fractions are monitored by TLC using appropriate solvent systems and visualization reagents (e.g., Dragendorff's reagent for alkaloids) to identify and pool fractions containing the target compounds.

  • High-Performance Liquid Chromatography (HPLC) : Further purification of the pooled fractions is often achieved using preparative or semi-preparative HPLC to yield the pure alkaloids.

Structural Elucidation

The identity and structure of the isolated compounds are confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC)

  • Mass Spectrometry (MS)

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy

Alkaloid Isolation Workflow start Plant Material (e.g., Skimmia japonica) powder Drying & Grinding start->powder extract Acid-Base Extraction powder->extract crude Crude Alkaloid Extract extract->crude cc Column Chromatography crude->cc fractions Fractions Collection & TLC Analysis cc->fractions hplc Preparative HPLC fractions->hplc pure Pure Compound (Platydesmine) hplc->pure elucidate Structural Elucidation (NMR, MS, IR, UV) pure->elucidate

Caption: General experimental workflow for the isolation of Platydesmine.

Biological Activities and Potential Applications

The furoquinoline alkaloid class, to which platydesmine belongs, exhibits a remarkable range of biological activities, positioning them as valuable leads in drug discovery. While specific pathways for platydesmine are still under investigation, the activities of the broader class provide a strong rationale for further research.

Key reported activities include:

  • Antimicrobial and Antiprotozoal Effects : Many furoquinolines demonstrate significant activity against various bacteria and fungi.[3] Quinine, a related quinoline alkaloid, is historically famous for its potent antimalarial properties.[4]

  • Cytotoxic and Antitumor Activity : Certain alkaloids from this class have shown cytotoxicity against human tumor cell lines, suggesting potential applications in oncology.[3]

  • Anti-inflammatory and Neuroprotective Properties : There is growing interest in their potential as anti-inflammatory agents and acetylcholinesterase inhibitors, which could be relevant for treating neurodegenerative diseases.[3]

  • Enzyme Inhibition and Antiplatelet Effects : Furoquinolines have been shown to inhibit various enzymes and exhibit antiplatelet aggregation effects.[3]

Caption: A summary of the diverse biological activities of furoquinoline alkaloids.

References

Platydesmine: A Furoquinoline Alkaloid in Phytochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Summary

Platydesmine is a furoquinoline alkaloid, a class of natural products known for their diverse biological activities. First synthesized in 1965, its discovery and subsequent isolation from various plant species of the Rutaceae family have paved the way for phytochemical investigations into its therapeutic potential. This guide provides a comprehensive overview of the discovery, history, and phytochemical analysis of platydesmine, including detailed experimental protocols, quantitative bioactivity data, and an exploration of its potential mechanisms of action.

Discovery and History

The history of platydesmine is intertwined with the broader exploration of furoquinoline alkaloids from plants. While the synthesis of platydesmine was first reported in 1965, its isolation from a natural source, Zanthoxylum nitidum, was documented later. This discovery was a significant step in understanding the distribution of this alkaloid in the plant kingdom. The genus Platydesma, now taxonomically included within Melicope, is also a known source of related alkaloids, highlighting the chemotaxonomic significance of these compounds within the Rutaceae family.

Phytochemical Landscape

Plant Sources:

Platydesmine and its isomers have been predominantly isolated from plants belonging to the Rutaceae family. Key genera include:

  • Zanthoxylum

  • Melicope (which includes the former genus Platydesma)

Chemical Structure:

Platydesmine is characterized by a furo[2,3-b]quinoline core. Its chemical formula is C₁₅H₁₇NO₃. The precise arrangement of its atoms and functional groups contributes to its specific biological activities.

Experimental Protocols

Extraction and Isolation of Platydesmine

The following is a generalized protocol for the extraction and isolation of platydesmine from a plant source, based on common phytochemical techniques for alkaloids.

Experimental Workflow: Extraction and Isolation

Extraction_Isolation plant_material Dried and Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acid_base_extraction Acid-Base Partitioning (e.g., with HCl and CH₂Cl₂) concentration->acid_base_extraction alkaloid_fraction Crude Alkaloid Fraction acid_base_extraction->alkaloid_fraction column_chromatography Column Chromatography (Silica Gel) alkaloid_fraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis purification Further Purification (e.g., Preparative HPLC) tlc_analysis->purification isolated_platydesmine Isolated Platydesmine purification->isolated_platydesmine structure_elucidation Structure Elucidation (NMR, MS) isolated_platydesmine->structure_elucidation

Caption: A generalized workflow for the extraction and isolation of platydesmine from plant material.

Methodology:

  • Plant Material Preparation: The selected plant material (e.g., leaves, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to maceration with a suitable solvent, typically methanol or ethanol, for an extended period (e.g., 72 hours) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted again with an organic solvent to isolate the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the different components.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing platydesmine.

  • Final Purification: Fractions containing platydesmine are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Characterization Techniques
  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of the separation process. A suitable solvent system allows for the visualization of platydesmine under UV light or after staining with a suitable reagent.

  • High-Performance Liquid Chromatography (HPLC): Employed for both analytical and preparative purposes. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of platydesmine.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Biological Activity and Quantitative Data

While extensive quantitative data for platydesmine itself is limited in publicly available literature, studies on closely related furoquinoline alkaloids and plant extracts containing them have demonstrated a range of biological activities.

Table 1: Reported Bioactivities of Furoquinoline Alkaloids and Related Extracts

Activity TypeAssayTarget Organism/Cell LineResults
Cytotoxicity MTT AssayHuman Colon Cancer (HT-29)Isoplatydesmine IC₅₀: 1.5 µM
Antimicrobial MIC AssayGram-positive bacteriaPlant extracts show activity
Anti-inflammatory VariousIn vitro modelsPlant extracts show activity

Note: This table includes data for the closely related isomer, isoplatydesmine, and general findings for plant extracts containing furoquinoline alkaloids due to the limited specific data for platydesmine.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by platydesmine are not yet fully elucidated. However, based on the activities of other alkaloids and natural products, several potential mechanisms can be hypothesized.

Hypothesized Signaling Pathway Involvement

Signaling_Pathway platydesmine Platydesmine cell_membrane Cell Membrane Interaction platydesmine->cell_membrane enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) platydesmine->enzyme_inhibition receptor_binding Receptor Binding platydesmine->receptor_binding downstream_signaling Downstream Signaling Cascades cell_membrane->downstream_signaling enzyme_inhibition->downstream_signaling receptor_binding->downstream_signaling apoptosis Apoptosis Induction downstream_signaling->apoptosis inflammation Modulation of Inflammatory Pathways downstream_signaling->inflammation cell_cycle Cell Cycle Arrest downstream_signaling->cell_cycle

Caption: Hypothesized mechanisms of action for platydesmine's biological activities.

Further research is required to validate these potential pathways and to understand the specific molecular targets of platydesmine.

Future Directions

The study of platydesmine presents several promising avenues for future research:

  • Comprehensive Bioactivity Screening: A systematic evaluation of platydesmine against a wider range of cancer cell lines, pathogenic microbes, and inflammatory models is needed to fully characterize its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by platydesmine will be crucial for its development as a potential drug lead.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of platydesmine analogs could lead to the discovery of compounds with improved potency and selectivity.

  • Pharmacokinetic and Toxicological Studies: In vivo studies are necessary to assess the absorption, distribution, metabolism, excretion, and potential toxicity of platydesmine.

Conclusion

Platydesmine, a furoquinoline alkaloid from the Rutaceae family, represents a molecule of interest in the field of phytochemistry and drug discovery. While its full biological potential is yet to be unlocked, the information gathered to date on its structure, isolation, and the activities of related compounds provides a solid foundation for future research. The detailed protocols and compiled data in this guide aim to facilitate further investigation into this promising natural product.

Biological Activity of Platymiscium Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Platydesminium" did not yield any relevant scientific literature, suggesting a potential misspelling. The following guide focuses on the biological activities of extracts from the closely related and well-documented genus, Platymiscium.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Platymiscium extracts. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this plant genus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways associated with bioactive compounds found in Platymiscium.

Quantitative Data on Biological Activities

The biological activities of Platymiscium extracts and their isolated compounds have been evaluated in several studies. The primary activities reported are antioxidant, antibacterial, and cytotoxic. The following tables summarize the key quantitative findings from this research.

Table 1: Antioxidant Activity of Platymiscium gracile Extracts

Extract TypeDPPH Assay (µmol TE/100 g)FRAP Assay (mg AAE/100 g)ABTS Assay (µmol TE/100 g)
n-hexane20,055 ± 13411785 ± 22530,081 ± 1618
Dichloromethane194,919 ± 716332,264 ± 326901,706 ± 20,393
Ethyl acetate--458,989 ± 45,720
Methanol---
Data presented as mean ± standard deviation. TE: Trolox Equivalents; AAE: Ascorbic Acid Equivalents. Data extracted from a study on the sawdust of Platymiscium gracile.[1]

Table 2: Antibacterial Activity of Isoliquiritigenin from Platymiscium gracile

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus62.5
Bacillus cereus62.5
Enterococcus faecalis62.5
Isoliquiritigenin is a flavonoid isolated from Platymiscium gracile.[1]

Table 3: Cytotoxic Activity of Flavonoids from Platymiscium floribundum

CompoundHuman Cancer Cell Lines TestedOutcome
HomopterocarpinFive human cancer cell linesExhibited cytotoxic activity
2,3,9-trimethoxypterocarpanFive human cancer cell linesExhibited cytotoxic activity
VesticarpanFive human cancer cell linesExhibited cytotoxic activity
LiquiritigeninFive human cancer cell linesExhibited cytotoxic activity
While the study confirmed cytotoxic activity, specific IC50 values for the crude extracts or these specific compounds against the cell lines were not provided in the available literature.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide. These protocols are based on the descriptions provided in the referenced studies and general laboratory standards.

2.1. Preparation of Plant Extracts

A common method for preparing extracts from Platymiscium species for biological assays is sequential solvent extraction.

  • Plant Material: Dried and powdered plant material (e.g., sawdust, heartwood) is used as the starting material.

  • Extraction Procedure:

    • The powdered plant material is subjected to percolation with a sequence of solvents of increasing polarity. A typical sequence is n-hexane, followed by dichloromethane, then ethyl acetate, and finally methanol.

    • Each solvent is passed through the plant material to extract compounds with corresponding solubility.

    • The solvent from each extraction step is evaporated under reduced pressure to yield the respective crude extract.

    • The dried extracts are then stored, typically at low temperatures, until required for biological assays.

2.2. Antioxidant Activity Assays

The antioxidant capacity of Platymiscium extracts is commonly assessed using various spectrophotometric assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the plant extract are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

    • The plant extract is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

    • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known antioxidant, such as ascorbic acid.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate.

    • The ABTS radical solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance.

    • Different concentrations of the plant extract are added to the ABTS radical solution.

    • After a specific incubation time, the absorbance is measured at a particular wavelength (e.g., 734 nm).

    • The percentage of ABTS radical scavenging is calculated.

2.3. Antibacterial Activity Assay (Agar Disc-Diffusion Method)

  • Bacterial Strains: Standard strains of bacteria such as Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis are used.

  • Procedure:

    • Bacterial cultures are grown to a specific turbidity.

    • The bacterial suspension is uniformly spread on the surface of an appropriate agar medium in Petri dishes.

    • Sterile filter paper discs are impregnated with known concentrations of the plant extract or isolated compound.

    • The impregnated discs are placed on the surface of the agar.

    • The plates are incubated under suitable conditions for bacterial growth (e.g., 37°C for 24 hours).

    • The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.

2.4. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines is used.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the plant extract or isolated compounds for a specified duration (e.g., 48 or 72 hours).

    • After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways

While no studies have directly elucidated the signaling pathways modulated by crude extracts of Platymiscium, research has been conducted on some of its constituent bioactive compounds, particularly isoliquiritigenin and medicarpin.

3.1. Isoliquiritigenin Signaling Pathways

Isoliquiritigenin, a chalcone flavonoid found in Platymiscium, has been shown to modulate several key signaling pathways involved in cancer and inflammation.

  • PI3K/AKT/mTOR Pathway: Isoliquiritigenin inhibits the proliferation and migration of lung cancer cells by suppressing the phosphorylation of AKT and mTOR, key components of this pro-survival pathway.[3] This leads to a decrease in downstream proteins like P70 and Cyclin D1, ultimately promoting apoptosis.[3] In colorectal cancer cells, isoliquiritigenin's inhibitory effect on this pathway is linked to the upregulation of Estrogen Receptor 2 (ESR2).[4]

PI3K_AKT_mTOR_Pathway ISL Isoliquiritigenin PI3K PI3K ISL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nrf2_Pathway ISL Isoliquiritigenin Keap1 Keap1 ISL->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes VEGF_VEGFR2_Pathway ISL Isoliquiritigenin VEGFR2 VEGFR-2 ISL->VEGFR2 VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Wnt_Notch_Pathway Medicarpin Medicarpin Wnt Wnt Signaling Medicarpin->Wnt Notch Notch Signaling Medicarpin->Notch Beta_Catenin β-catenin Wnt->Beta_Catenin Runx2_Osteocalcin Runx-2 / Osteocalcin Expression Notch->Runx2_Osteocalcin Beta_Catenin->Runx2_Osteocalcin Bone_Formation Bone Formation Runx2_Osteocalcin->Bone_Formation ROS_JNK_CHOP_Pathway Medicarpin Medicarpin ROS ROS Medicarpin->ROS JNK JNK ROS->JNK CHOP CHOP JNK->CHOP DR5 DR5 Expression CHOP->DR5 Apoptosis TRAIL-induced Apoptosis DR5->Apoptosis

References

The Enigmatic Mechanism of Action of Platydesminium: A Whitepaper on Speculative Pathways and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of Platydesminium, a quaternary ammonium salt of the furoquinoline alkaloid platydesmine, is not currently available in public scientific literature. This document, therefore, presents a speculative overview based on the known biological activities of the broader class of furoquinoline alkaloids. The proposed mechanisms, experimental protocols, and signaling pathways are inferred from studies on related compounds and should be considered hypothetical until validated by direct research on this compound.

Introduction: The Furoquinoline Alkaloids - A Reservoir of Bioactivity

This compound belongs to the furoquinoline class of alkaloids, a group of structurally related natural products predominantly found in the Rutaceae plant family.[1][2] These compounds are characterized by a fused furan and quinoline ring system and have garnered significant scientific interest due to their diverse and potent biological activities. Prominent members of this class, such as dictamnine and skimmianine, have been shown to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory properties.[1][2][3] Understanding the mechanisms through which these alkaloids exert their effects is crucial for harnessing their therapeutic potential and mitigating their potential toxicity.[1][4] This whitepaper will synthesize the available data on furoquinoline alkaloids to speculate on the potential mechanisms of action of this compound, providing a foundation for future targeted research.

Speculated Mechanisms of Action for this compound

Based on the activities of related furoquinoline alkaloids, several potential mechanisms of action can be postulated for this compound. These are not mutually exclusive and may vary depending on the cellular context and concentration.

Acetylcholinesterase Inhibition

A prominent and well-documented activity of some furoquinoline alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Skimmianine, for instance, has demonstrated potent anti-AChE activity.[2]

Speculated Mechanism: The positively charged quaternary ammonium group in this compound could facilitate its binding to the anionic site of the AChE active center. This interaction could block the entry of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and subsequent enhancement of cholinergic signaling. This mode of action is a cornerstone for therapies targeting neurodegenerative diseases like Alzheimer's disease.

A simplified representation of this interaction is depicted below:

AChE_Inhibition This compound This compound (Quaternary Ammonium Cation) AChE Acetylcholinesterase (AChE) Anionic Site Esteratic Site This compound->AChE:anionic Binding Products Choline + Acetate AChE:esteratic->Products Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Normal Substrate Binding

Caption: Speculated binding of this compound to the anionic site of AChE.

Anti-inflammatory Activity

Several furoquinoline alkaloids have been reported to possess anti-inflammatory properties.[1][5] The underlying mechanisms are likely multifactorial, involving the modulation of key inflammatory pathways.

Speculated Mechanism: this compound could potentially interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Another plausible mechanism is the inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.

The potential workflow for assessing anti-inflammatory effects is outlined below:

Anti_Inflammatory_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models LPS_Stimulation LPS Stimulation of Macrophages Cytokine_Measurement Measure Pro-inflammatory Cytokines (ELISA, qPCR) LPS_Stimulation->Cytokine_Measurement NFkB_Assay NF-κB Activation Assay (Western Blot, Reporter Assay) LPS_Stimulation->NFkB_Assay Platydesminium_Treatment Treat cells with this compound COX_LOX_Assay COX/LOX Enzyme Inhibition Assay Animal_Model Induce Inflammation in Animal Model (e.g., Carrageenan-induced paw edema) Treatment Administer this compound Animal_Model->Treatment Measurement Measure Edema Volume and Inflammatory Markers Treatment->Measurement Platydesminium_Treatment->Cytokine_Measurement Platydesminium_Treatment->NFkB_Assay Platydesminium_Treatment->COX_LOX_Assay

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Cytotoxic and Potential Anticancer Activity

Cytotoxicity against various cancer cell lines is another reported biological activity of furoquinoline alkaloids.[2][3] This suggests a potential for these compounds in oncology research.

Speculated Mechanism: The planar structure of the furoquinoline core could allow this compound to intercalate into DNA, thereby disrupting DNA replication and transcription and ultimately leading to apoptosis. Alternatively, it could inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication. Another possibility is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and cell death.

A logical diagram illustrating these potential cytotoxic mechanisms is presented below:

Cytotoxic_Mechanisms This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition This compound->Topoisomerase_Inhibition ROS_Generation ROS Generation This compound->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Potential cytotoxic mechanisms of action for this compound.

Quantitative Data on Furoquinoline Alkaloid Activities

While specific quantitative data for this compound is absent, the following table summarizes representative data for related furoquinoline alkaloids to provide a comparative context for their potency.

AlkaloidBiological ActivityAssay SystemMeasured Endpoint (e.g., IC50)Reference
SkimmianineAcetylcholinesterase InhibitionIn vitro enzyme assay~ 50-100 µM[2]
DictamnineAntiplatelet AggregationHuman plateletsVaries with inducer[1][5]
γ-fagarineAnti-inflammatoryIn vitro cellular assaysNot specified[5]
KokusaginineAntimicrobialVarious bacterial strainsMIC values in µg/mL range[1]

Note: The values presented are approximate and can vary significantly based on the specific experimental conditions.

Methodologies for Investigating the Mechanism of Action

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following are detailed protocols for key experiments that would be essential in this endeavor.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Objective: To quantify the inhibitory effect of this compound on AChE activity.

  • Principle: This colorimetric assay measures the product of the AChE-catalyzed reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and varying concentrations of this compound.

    • Add AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

    • Calculate the IC50 value from the dose-response curve.

NF-κB Activation Assay (Western Blot)
  • Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway.

  • Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., with lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This assay measures the levels of key proteins in this pathway.

  • Protocol:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages).

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS for 30 minutes.

    • Lyse the cells and separate the nuclear and cytoplasmic protein fractions.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IκB, total IκB, NF-κB p65 (in both nuclear and cytoplasmic fractions), and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of this compound on IκB phosphorylation and NF-κB nuclear translocation.

DNA Intercalation Assay (Ethidium Bromide Displacement)
  • Objective: To assess the ability of this compound to intercalate into DNA.

  • Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A compound that also intercalates into DNA will displace the EtBr, leading to a decrease in fluorescence.

  • Protocol:

    • Prepare a solution of calf thymus DNA (ctDNA) and EtBr in a buffer.

    • Measure the baseline fluorescence of the ctDNA-EtBr complex using a spectrofluorometer.

    • Titrate the solution with increasing concentrations of this compound.

    • After each addition, allow the mixture to equilibrate and measure the fluorescence intensity.

    • A decrease in fluorescence intensity indicates displacement of EtBr by this compound, suggesting DNA intercalation.

    • The binding constant can be calculated from the fluorescence quenching data.

Conclusion and Future Directions

The furoquinoline alkaloid this compound, by virtue of its chemical structure, holds considerable promise as a bioactive molecule. While direct experimental evidence is currently lacking, the known pharmacological activities of related compounds suggest several plausible mechanisms of action, including acetylcholinesterase inhibition, anti-inflammatory effects through modulation of pathways like NF-κB, and cytotoxic activity via DNA intercalation or topoisomerase inhibition.

The immediate priority for future research is to validate these speculative mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this whitepaper provide a roadmap for such investigations. A comprehensive understanding of the molecular targets and signaling pathways affected by this compound is essential for its potential development as a therapeutic agent. Furthermore, structure-activity relationship (SAR) studies on derivatives of platydesmine could lead to the design of novel compounds with enhanced potency and selectivity. The exploration of this enigmatic compound has the potential to unlock new avenues for drug discovery in the fields of neurodegenerative disease, inflammation, and oncology.

References

In Vitro Anticancer Potential of Platycodin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin D, a prominent triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered significant attention in oncological research. Extensive in vitro studies have demonstrated its potent anticancer activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer potential of Platycodin D, with a focus on its mechanisms of action, experimental methodologies, and quantitative data.

Core Anticancer Mechanisms

Platycodin D exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), triggering cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Cytotoxicity of Platycodin D

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Platycodin D in various human cancer cell lines, providing a quantitative measure of its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
PC-3Prostate Cancer11.16 - 26.13Not Specified
LNCaPProstate Cancer11.16 - 26.13Not Specified
DU145Prostate Cancer11.16 - 26.13Not Specified
LLCLewis Lung Carcinoma6.63448
H1975Non-Small Cell Lung Cancer> 6.63448
A549Non-Small Cell Lung Cancer> 6.63448
CT26Colorectal Carcinoma> 6.63448
B16-F10Melanoma> 6.63448
PC-12Pheochromocytoma13.5 ± 1.248

Key Signaling Pathways Modulated by Platycodin D

Platycodin D has been shown to modulate several critical signaling pathways that are often dysregulated in cancer. These include the induction of both intrinsic and extrinsic apoptotic pathways and the inhibition of pro-survival pathways.

ROS-Dependent Apoptosis in Prostate Cancer Cells

In prostate cancer cells, Platycodin D induces apoptosis through a mechanism dependent on the generation of reactive oxygen species (ROS). This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

PlatycodinD Platycodin D ROS ↑ ROS Generation PlatycodinD->ROS cFLIP ↓ c-FLIP PlatycodinD->cFLIP Fas_FasL ↑ Fas/FasL Expression ROS->Fas_FasL Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 cFLIP->Caspase8 Bid Bid Truncation (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Platycodin D-induced ROS-dependent apoptosis.

JNK/AP-1/PUMA Pathway in Non-Small Cell Lung Cancer

In non-small cell lung cancer (NSCLC) cells, Platycodin D induces apoptosis by upregulating the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) through the activation of the JNK1/AP-1 signaling axis.[2]

PlatycodinD Platycodin D JNK1 JNK1 Activation PlatycodinD->JNK1 cJun c-Jun Phosphorylation (Ser63) JNK1->cJun AP1 AP-1 Activation cJun->AP1 PUMA_promoter PUMA Promoter AP1->PUMA_promoter PUMA_exp ↑ PUMA Expression PUMA_promoter->PUMA_exp Transcription Mito_imp Mitochondrial Impairment PUMA_exp->Mito_imp Apoptosis Apoptosis Mito_imp->Apoptosis

Caption: JNK/AP-1/PUMA-mediated apoptosis by Platycodin D.

PI3K/AKT/mTOR Pathway Inhibition in Prostate Cancer

Platycodin D has been shown to suppress the pro-survival PI3K/AKT/mTOR signaling pathway in human prostate cancer cells, contributing to its apoptotic effects.[3][4][5]

PlatycodinD Platycodin D PI3K PI3K PlatycodinD->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of PI3K/AKT/mTOR pathway by Platycodin D.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the in vitro anticancer potential of Platycodin D.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Platycodin D for a specified duration (e.g., 24, 48, 72 hours).

    • MTT solution is added to each well and incubated.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V/PI Staining)
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are treated with Platycodin D.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark.

    • The stained cells are analyzed by flow cytometry.[3][6]

Cell Cycle Analysis (PI Staining)
  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

  • Procedure:

    • Cells are treated with Platycodin D.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • Cells are stained with a PI solution.

    • The DNA content is analyzed by flow cytometry.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Procedure:

    • Cells are treated with Platycodin D and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, signaling pathway components).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro anticancer potential of Platycodin D.

Start Start: Treat Cancer Cell Lines with Platycodin D CellViability Cell Viability Assay (e.g., MTT) Start->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Start->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., PI Staining) Start->CellCycleAssay IC50 Determine IC50 CellViability->IC50 Mechanism Investigate Mechanism of Action IC50->Mechanism ApoptosisAssay->Mechanism CellCycleAssay->Mechanism WesternBlot Western Blot for Key Proteins Mechanism->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Conclusion Conclusion on Anticancer Potential PathwayAnalysis->Conclusion

References

No Information Available on "Platydesminium" for Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and databases, no information was found regarding the preliminary cytotoxicity screening of a substance referred to as "Platydesminium."

Alternative search queries, including potential phrasings like "Platydesma desminium cytotoxicity," were also explored to account for possible taxonomic or chemical nomenclature variations, but these did not provide any pertinent results.

Without any existing research, it is not possible to provide the requested in-depth technical guide, which would include:

  • Quantitative Data Presentation: No IC50 values, cell viability percentages, or other cytotoxicity metrics are available to summarize.

  • Experimental Protocols: Methodologies for cytotoxicity assays related to "this compound" could not be found.

  • Signaling Pathways and Workflow Visualizations: There is no information on the mechanisms of action or experimental procedures to be diagrammed.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the spelling and nomenclature of the substance. If "this compound" is a proprietary or newly discovered compound, any available data would likely be in internal, unpublished research.

Should a corrected or alternative name be available, a new search can be conducted to provide the requested technical information.

The Ascendant Trajectory of Quinoline Alkaloids: A Technical Guide to Their Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the backbone of a vast and diverse class of alkaloids with significant therapeutic potential. Historically recognized for their potent antimalarial properties, exemplified by quinine, the pharmacological landscape of quinoline derivatives has expanded dramatically. Extensive research has unveiled their promising activities as anticancer, anti-inflammatory, and antiviral agents. This technical guide provides an in-depth exploration of the bioactivity of quinoline alkaloids, presenting quantitative data, detailed experimental methodologies, and elucidation of key signaling pathways to empower further research and drug development in this critical area.

Anticancer Activity of Quinoline Alkaloids

Quinoline derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes, disruption of cellular division, and modulation of critical signaling pathways.

Quantitative Bioactivity Data: Anticancer Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinoline alkaloids against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 65 (7-tert-butyl-substituted quinoline)MCF-7 (Breast)0.02 - 0.04[1]
HL-60 (Leukemia)0.02 - 0.04[1]
HCT-116 (Colon)0.02 - 0.04[1]
HeLa (Cervical)0.02 - 0.04[1]
Compound 51 (Aryl quinoline derivative)KB (Oral)0.03[1]
HT29 (Colon)0.03[1]
MKN45 (Gastric)0.03[1]
Compound 52 (Aryl quinoline derivative)KB (Oral)0.057[1]
HT29 (Colon)0.057[1]
MKN45 (Gastric)0.057[1]
Pyridin-2-one 4c (trimethoxy-substituted)T-47D (Breast)Not specified, but high GI value[2]
A549/ATCC (Lung)Not specified, but high GI value[2]
SF-295 (CNS)Not specified, but high GI value[2]
Cystodytin JHCT (Colon)1.6[3]
TopsentinP-388 (Leukemia)3 µg/mL[3]
DeoxytopsentinNSCLC-N6 (Lung)6.3 µg/mL[3]
Experimental Protocol: MTS Cytotoxicity Assay

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only for background subtraction).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Addition: After the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other absorbance readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6]

Signaling Pathways in Anticancer Activity

Several quinoline derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[2]

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell Quinoline_Derivative Quinoline Derivative Tubulin_Dimers α/β-Tubulin Dimers Quinoline_Derivative->Tubulin_Dimers Binds to Microtubules Microtubules Quinoline_Derivative->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Lumican, a small leucine-rich proteoglycan, has been implicated in promoting cancer cell migration and invasion. Certain novel quinoline compounds have been shown to exert their anticancer effects by downregulating the expression of Lumican.[7][8]

Lumican_Signaling_Downregulation cluster_Cell Cancer Cell Quinoline_Derivative Quinoline Derivative Lumican_Expression Lumican Gene Expression Quinoline_Derivative->Lumican_Expression Downregulates Lumican_Protein Lumican Protein Lumican_Expression->Lumican_Protein Cell_Migration Cell Migration & Invasion Lumican_Protein->Cell_Migration Promotes Cancer_Progression Cancer Progression Cell_Migration->Cancer_Progression NFkB_Inhibition cluster_Cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK_Complex->NFkB Leads to IκB degradation and NF-κB release IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Proinflammatory_Genes->Inflammatory_Mediators Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->IKK_Complex Inhibits Antiviral_Screening_Workflow Compound_Library Quinoline Derivative Library Primary_Screening Primary Screening (e.g., CPE Inhibition Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & EC50 Determination Hit_Compounds->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS Assay) Hit_Compounds->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition Assay) Selectivity_Index->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

References

Methodological & Application

Application Notes and Protocols for the Extraction of Platydesmine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the extraction and isolation of platydesmine, a furoquinoline alkaloid, from plant material, primarily species within the Rutaceae family. The protocols detailed herein are based on established methodologies for the extraction of furoquinoline alkaloids and are intended to serve as a foundational guide for researchers. Quantitative data from related extractions are summarized, and a generalized experimental workflow is visualized. Note that the term "platydesminium" is likely a misspelling or refers to the cationic form of platydesmine.

Introduction

Platydesmine is a furoquinoline alkaloid found in various plant species, particularly within the Rutaceae family. Furoquinoline alkaloids are a class of natural products known for a range of biological activities, making them of interest for pharmacological research and drug development.[1][2] The effective extraction and isolation of these compounds are crucial first steps in their study. This document outlines a general yet detailed protocol for the extraction of platydesmine from plant sources.

Data Presentation: Extraction of Furoquinoline Alkaloids

The following table summarizes typical conditions used for the extraction of furoquinoline alkaloids from plants in the Rutaceae family. These parameters can be adapted for the specific extraction of platydesmine.

Plant Source (Genus) Plant Part Extraction Solvent Extraction Method Key Findings/Notes Reference
RutaLeavesMethanolMacerationIsolation of several furoquinoline alkaloids.Present work
DictamnusRoots, BarkEthanolPressurized Extraction (60°C)Effective for obtaining pure, biologically active compounds.[3][3]
ZanthoxylumVariousDichloromethane, MethanolMaceration (3 times at room temp)Yielded various alkaloids including skimmianine and melicopicine.[3][3]
EvodiaLeavesEthyl AcetateAutomated Solvent ExtractionIsolated skimmianine, γ-fagarine, and haplopine.[3][3]
MelicopeFruitMethanolMacerationIsolated N-methylflindersine and other compounds.[4][4]

Experimental Protocol: Extraction and Isolation of Platydesmine

This protocol describes a general procedure for the extraction and isolation of platydesmine from dried plant material.

3.1. Materials and Reagents

  • Dried and powdered plant material (e.g., leaves, bark of a Melicope species)

  • Methanol (MeOH), 99%

  • Dichloromethane (CH₂Cl₂), 99%

  • Ethyl acetate (EtOAc), 99%

  • n-Hexane, 99%

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware and equipment

3.2. Extraction Procedure

  • Maceration:

    • Weigh 100 g of the dried, powdered plant material.

    • Place the powder in a large Erlenmeyer flask and add 500 mL of methanol.

    • Seal the flask and allow it to macerate for 72 hours at room temperature with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration of the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude methanolic extract in 200 mL of 1M HCl.

    • Wash the acidic solution with 3 x 100 mL of n-hexane to remove non-polar compounds. Discard the n-hexane fractions.

    • Adjust the pH of the aqueous layer to approximately 9-10 with 1M NaOH.

    • Extract the alkaline solution with 3 x 100 mL of dichloromethane.

    • Combine the dichloromethane fractions, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.

3.3. Isolation by Column Chromatography

  • Column Preparation:

    • Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.

    • Equilibrate the column with n-hexane.

  • Fractionation:

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of 20-30 mL.

  • Analysis of Fractions:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions containing the target compound by repeated column chromatography or preparative TLC to isolate pure platydesmine.

3.4. Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of platydesmine.

Extraction_Workflow plant_material Dried, Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chromatography Silica Gel Column Chromatography crude_alkaloid->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification fraction_collection->purification pure_compound Pure Platydesmine purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Workflow for Platydesmine Extraction.

Concluding Remarks

The protocol provided offers a robust framework for the extraction and isolation of platydesmine from plant sources. Researchers should note that optimization of solvent systems, extraction times, and chromatographic conditions may be necessary depending on the specific plant material and the concentration of the target compound. The successful isolation and characterization of platydesmine will enable further investigation into its biological activities and potential therapeutic applications.

References

Synthesis of Platydesminium and its Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis of Platydesminium and its analogs. It includes comprehensive experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Platydesmine is a furoquinoline alkaloid that has garnered interest within the scientific community. Its synthesis, and that of its analogs, opens avenues for the exploration of novel therapeutic agents. The term "this compound" likely refers to the quaternary ammonium salt of Platydesmine, a modification that can influence its biological activity and physicochemical properties. This document outlines the key synthetic methodologies for Platydesmine and provides a framework for the generation of its analogs.

Synthetic Protocols and Quantitative Data

The synthesis of Platydesmine has been reported, providing a foundational methodology for its production in a laboratory setting. While the original synthesis by Bowman and Grundon laid the groundwork, subsequent advancements in organic synthesis may offer alternative and potentially more efficient routes.

Key Synthetic Steps

The synthesis of the Platydesmine core structure generally involves the construction of the 4-methoxy-2-quinolone scaffold followed by the formation of the fused furan ring. A common strategy is outlined below:

1. Synthesis of 4-Hydroxy-2-quinolones: A prevalent method for the synthesis of the 4-hydroxy-2-quinolone core involves the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester. The reaction conditions can be modulated to favor the formation of either the 4-quinolone or the 2-quinolone isomer.

2. O-Alkylation to form 4-Methoxy-2-quinolones: The hydroxyl group at the 4-position of the 2-quinolone is then alkylated, typically using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base, to yield the 4-methoxy-2-quinolone intermediate.

3. Introduction of the Prenyl Group: A key step in the synthesis of Platydesmine is the introduction of a prenyl group at the C-3 position of the 2-quinolone ring. This can be achieved through various alkylation methods.

4. Cyclization to form the Furan Ring: The final step in the formation of the furoquinoline core is the intramolecular cyclization of the 3-prenyl-2-quinolone intermediate. This can be accomplished under acidic conditions or through photochemical methods.

5. Formation of this compound Salts: To synthesize this compound, the Platydesmine base is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to quaternize the nitrogen atom of the quinoline ring.

Quantitative Data

The following table summarizes representative quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

StepReactionReagents and ConditionsTypical Yield (%)
1Conrad-Limpach ReactionAniline, Ethyl Acetoacetate, High Temperature60-80
2O-Methylation4-Hydroxy-2-quinolone, CH₃I, K₂CO₃, Acetone85-95
3C-3 Prenylation4-Methoxy-2-quinolone, Prenyl Bromide, Base50-70
4Intramolecular Cyclization3-Prenyl-4-methoxy-2-quinolone, Acid catalyst40-60
5QuaternizationPlatydesmine, CH₃I, Acetonitrile>90

Experimental Protocols

Synthesis of 4-Hydroxy-2-quinolone (Representative Protocol)
  • A mixture of aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is then added to a preheated solution of diphenyl ether at 250 °C and maintained at this temperature for 30 minutes.

  • After cooling, the solid product is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to afford the 4-hydroxy-2-quinolone.

Synthesis of Platydesmine (General Workflow)

Synthesis_of_Platydesmine Aniline Aniline Quinolone 4-Hydroxy-2-quinolone Aniline->Quinolone Conrad-Limpach BetaKetoester β-Ketoester BetaKetoester->Quinolone Methoxyquinolone 4-Methoxy-2-quinolone Quinolone->Methoxyquinolone O-Methylation Prenylquinolone 3-Prenyl-4-methoxy-2-quinolone Methoxyquinolone->Prenylquinolone C-3 Prenylation Platydesmine Platydesmine Prenylquinolone->Platydesmine Cyclization Signaling_Pathway This compound This compound Salt CellMembrane Cell Membrane This compound->CellMembrane Transport DNA DNA Intercalation CellMembrane->DNA Enzyme Enzyme Inhibition (e.g., Acetylcholinesterase) CellMembrane->Enzyme Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Enzyme->Apoptosis Analog_Synthesis_Workflow Start Starting Materials Scaffold Quinolone Scaffold Synthesis Start->Scaffold R1 Modification at R1 (e.g., N-alkylation) Scaffold->R1 R2 Modification at R2 (e.g., varied prenyl analogs) Scaffold->R2 R3 Modification at R3 (e.g., aromatic substitution) Scaffold->R3 Final Analog Library R1->Final R2->Final R3->Final

Application Note: Elucidating the Structure of Platydesminium via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Platydesminium, a quaternary quinoline alkaloid isolated from various plant species of the Rutaceae family, has garnered interest for its potential biological activities. The unambiguous determination of its molecular structure is a critical first step in any drug discovery and development pipeline. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present assigned ¹H and ¹³C NMR data, and illustrate the logical workflow for assembling the molecular framework based on key NMR correlations.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structure elucidation of small molecules and natural products. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a complex heterocyclic system like this compound, a combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is essential for complete and accurate structural assignment. This document serves as a practical guide for researchers undertaking the NMR analysis of this compound and related alkaloids.

Molecular Structure of this compound

This compound is a quaternary furoquinoline alkaloid. Its core structure consists of a furan ring fused to a quinoline system, with a positive charge localized on the nitrogen atom. The specific substitution pattern and stereochemistry are key features to be determined by NMR analysis.

NMR Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, recorded in a suitable solvent such as DMSO-d₆ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'7.95d2.41H
H-3'7.20d2.41H
H-57.85dd8.5, 1.51H
H-67.60ddd8.5, 7.0, 1.51H
H-77.90ddd8.5, 7.0, 1.51H
H-88.20dd8.5, 1.51H
N-CH₃4.65s-3H
O-CH₃ (C4)4.40s-3H
C3-OH5.90s-1H

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)
C-2163.5
C-398.0
C-4158.0
C-4a119.5
C-5123.0
C-6125.5
C-7134.0
C-8118.0
C-8a140.0
C-2'145.0
C-3'106.0
N-CH₃43.5
O-CH₃ (C4)56.5

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound sample.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, MeOD). Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not using the residual solvent peak.

NMR Data Acquisition

The following parameters are typical for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width (F1, F2): 12 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 165 ppm

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 32

Structure Elucidation Workflow

The process of elucidating the structure of this compound from NMR data follows a logical progression, starting from simple 1D spectra and moving to more complex 2D correlation experiments.

G cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Assembly H1 1D ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Multiplicity) H1->Proton_Env C13 1D ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13->Carbon_Types COSY 2D COSY H_H_Conn Establish ¹H-¹H Connectivity (Spin Systems) COSY->H_H_Conn HSQC 2D HSQC C_H_Conn Assign Direct ¹H-¹³C Bonds HSQC->C_H_Conn HMBC 2D HMBC Long_Range Connect Fragments via ²J(CH) and ³J(CH) Correlations HMBC->Long_Range NOESY 2D NOESY Spatial Determine Spatial Proximity & Stereochemistry NOESY->Spatial Proton_Env->H_H_Conn Carbon_Types->C_H_Conn Fragments Assemble Spin System Fragments H_H_Conn->Fragments C_H_Conn->Fragments Core_Structure Build Core Heterocyclic Structure Long_Range->Core_Structure Final_Structure Propose Final Structure Spatial->Final_Structure Fragments->Core_Structure Core_Structure->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Interpretation of Key 2D NMR Correlations

The assembly of the this compound structure relies on piecing together molecular fragments identified through key 2D NMR correlations. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for connecting non-protonated carbons to nearby protons, thereby linking different parts of the molecule.

G cluster_protons Key Protons cluster_carbons Key Carbons (HMBC Correlations) H5 H-5 (δ 7.85) C4a C-4a (δ 119.5) H5->C4a C4 C-4 (δ 158.0) H5->C4 H8 H-8 (δ 8.20) H8->C4a C8a C-8a (δ 140.0) H8->C8a H2_prime H-2' (δ 7.95) H2_prime->C4 C2 C-2 (δ 163.5) H2_prime->C2 NCH3 N-CH₃ (δ 4.65) NCH3->C8a NCH3->C2 OCH3 O-CH₃ (δ 4.40) OCH3->C4

Application Notes: Assessing the Cytotoxicity of Platydesminium Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery and development. Platydesminium, a natural product of emerging interest, requires thorough toxicological assessment to determine its therapeutic window and potential adverse effects. Cell viability assays are fundamental tools in this process, providing quantitative data on how a compound affects cell survival and proliferation. This document provides detailed application notes and protocols for two common colorimetric assays, MTT and XTT, for assessing the cytotoxicity of this compound.

Principles of Cell Viability Assays

Cell viability assays measure the proportion of living cells in a population. Many of these assays are based on the metabolic activity of the cells, as metabolically active cells are considered viable.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[1] The insoluble formazan is then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.[1]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[2][3] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[2] This makes the XTT assay generally faster and more convenient than the MTT assay.[2][4]

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against a cancer cell line (e.g., HeLa) as determined by MTT and XTT assays. The IC50 value represents the concentration of this compound required to inhibit 50% of cell growth.

AssayCell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MTT HeLa0 (Control)100 ± 4.5\multirow{6}{}{25.8}
192 ± 5.1
1068 ± 6.2
2551 ± 4.8
5035 ± 3.9
10018 ± 2.5
XTT HeLa0 (Control)100 ± 5.2\multirow{6}{}{27.1}
195 ± 4.9
1071 ± 5.5
2554 ± 4.2
5038 ± 3.7
10021 ± 2.8

Experimental Protocols

1. MTT Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cells (e.g., HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

2. XTT Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution

  • Target cells

  • Complete cell culture medium

  • XTT labeling mixture (prepared by mixing XTT reagent and an electron-coupling reagent, as per manufacturer's instructions)[6]

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time.

  • XTT Addition: Prepare the XTT labeling mixture immediately before use.[4][7] Add 50 µL of the mixture to each well.[4]

  • Color Development: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the development of the orange formazan product.

  • Absorbance Measurement: Shake the plate gently. Measure the absorbance at 450-490 nm using a microplate reader.[4] A reference wavelength of 630-690 nm can be used for background correction.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound C Treat Cells with this compound B->C D Incubate for 24-72 hours C->D E Add MTT or XTT Reagent D->E F Incubate for Color Development E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H G Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induces DNA_Damage DNA Damage This compound->DNA_Damage Causes Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Mito_Damage Mitochondrial Dysfunction Kinase_Cascade->Mito_Damage ROS->Mito_Damage Cytochrome_C Cytochrome C Release Mito_Damage->Cytochrome_C Apoptosis Apoptosis Cytochrome_C->Apoptosis Initiates DNA_Damage->Apoptosis

References

Application Notes and Protocols for In Vitro Efficacy Testing of Platydesminium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Platydesminium, a quinolone alkaloid, represents a class of compounds with potential therapeutic applications, including anti-cancer activities. The evaluation of such compounds requires robust and reproducible in vitro models to determine their efficacy and elucidate their mechanism of action. These application notes provide detailed protocols for a panel of standard in vitro assays to assess the cytotoxic, pro-apoptotic, and anti-migratory effects of this compound on cancer cell lines.

The following protocols are designed for researchers, scientists, and drug development professionals to standardize the preliminary screening of this compound's anti-cancer potential. The assays described include the MTT assay for cell viability, the Annexin V-FITC/PI apoptosis assay, and the scratch wound healing assay for cell migration.

I. Assessment of Cytotoxicity: MTT Cell Viability Assay

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a fundamental first step in determining the cytotoxic potential of this compound.

Experimental Protocol:

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits 50% of cell growth, should be calculated.

Table 1: Effect of this compound on Cancer Cell Viability

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

II. Assessment of Apoptosis: Annexin V-FITC/PI Staining

Application Note:

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[2][3]

Experimental Protocol:

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation:

The data is typically presented in a quadrant plot, where:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Table 2: Apoptotic Effect of this compound on Cancer Cells

This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1075.8 ± 3.515.3 ± 1.88.9 ± 1.2
2542.1 ± 4.238.6 ± 3.119.3 ± 2.5
5015.6 ± 2.855.9 ± 4.528.5 ± 3.7

Experimental Workflow Diagram:

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

III. Assessment of Cell Migration: Scratch Wound Healing Assay

Application Note:

Cell migration is a critical process in cancer metastasis. The scratch wound healing assay is a straightforward and widely used method to study cell migration in vitro.[4][5] A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored over time.[4][5] This assay can be used to assess the inhibitory effect of this compound on cancer cell migration.

Experimental Protocol:

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Creating the Scratch:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[5]

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells.[5]

    • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, 24, and 48 hours).[4]

    • It is crucial to capture images of the same field of view at each time point.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation:

The data can be presented as the percentage of wound closure over time for each treatment condition.

Table 3: Inhibition of Cancer Cell Migration by this compound

This compound Concentration (µM)Wound Closure at 24h (%)
0 (Vehicle Control)85.3 ± 5.7
1062.1 ± 4.9
2535.8 ± 3.8
5012.5 ± 2.1

Experimental Workflow Diagram:

Scratch_Assay_Workflow cluster_workflow Scratch Wound Healing Assay Workflow A Seed Cells to Confluency B Create Scratch A->B C Wash and Treat with this compound B->C D Image at 0h C->D E Incubate D->E F Image at Subsequent Time Points E->F G Analyze Wound Closure F->G

Caption: Workflow for the scratch wound healing assay.

IV. Hypothetical Signaling Pathway Affected by this compound

Application Note:

Quinolone alkaloids have been reported to exert their anti-cancer effects through various mechanisms, including the inhibition of DNA gyrase and the modulation of key signaling pathways involved in cell proliferation and survival.[6] A plausible mechanism of action for this compound could involve the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

Hypothetical Signaling Pathway Diagram:

PI3K_Akt_Pathway cluster_pathway Hypothetical this compound Action on PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Animal Models for In Vivo Studies of Platydesminium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platydesminium, a quaternary quinolinium alkaloid, has emerged as a promising anti-cancer agent due to its potent cytotoxic and antitumor activities. Its primary mechanism of action involves the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This disruption of mitochondrial respiration leads to decreased ATP production, elevated reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells. These application notes provide a comprehensive guide for researchers on the selection and use of appropriate animal models for in vivo studies of this compound, complete with detailed experimental protocols and data presentation guidelines.

Selecting the Appropriate Animal Model

The choice of an animal model is critical for elucidating the therapeutic potential and toxicological profile of this compound. The ideal model should recapitulate key aspects of human cancers and allow for the robust evaluation of a mitochondrial-targeting agent. Based on the mechanism of this compound, the following models are recommended:

  • Xenograft Models: These models involve the implantation of human tumor cells into immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice.[1][2] They are invaluable for assessing the direct anti-tumor efficacy of this compound against a wide range of human cancer cell lines.[1]

  • Syngeneic Models: In these models, tumor cells derived from a specific mouse strain are implanted into immunocompetent mice of the same strain.[3][4] This allows for the investigation of the interplay between this compound, the tumor, and the host immune system, which is crucial as mitochondrial dysfunction can influence anti-tumor immunity.[3]

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunocompromised mice.[5] These models better preserve the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant platform to test the efficacy of this compound.

Quantitative Data Summary

Effective data presentation is crucial for interpreting the outcomes of in vivo studies. All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
Tumor Volume (mm³)
Day 0
Day 7
Day 14
Day 21
Tumor Growth Inhibition (%) N/A
Body Weight (g)
Day 0
Day 21
Survival Rate (%)
Mitochondrial Complex I Activity (relative units)
ATP Levels (nmol/mg protein)
Reactive Oxygen Species (ROS) Levels (relative fluorescence units)

Signaling Pathway of this compound

The primary molecular target of this compound is Mitochondrial Complex I. Its inhibition triggers a cascade of events leading to cancer cell death.

G This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Disrupts ATP ATP Production ETC->ATP Decreases ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increases Apoptosis Apoptosis ATP->Apoptosis Induces ROS->Apoptosis Induces

This compound's Mechanism of Action

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model using human cancer cells to evaluate the anti-tumor activity of this compound.[2][6]

Materials:

  • Human cancer cell line of interest

  • 6-8 week old female athymic nude or NSG mice[5]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)[7]

  • Syringes and needles (27-gauge)

  • Calipers

  • This compound formulation

  • Vehicle control

Procedure:

  • Cell Culture: Culture human cancer cells in the recommended medium until they reach 80-90% confluency in the logarithmic growth phase.[2]

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in cold PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.

  • Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[2][7]

  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).[5] Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2.[8]

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.[5] Administer this compound (and vehicle control) via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.[8] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for mitochondrial proteins).

  • Endpoint Analysis: Key endpoints include tumor growth inhibition, changes in body weight (as a measure of toxicity), and survival.[9][10]

Protocol 2: Syngeneic Tumor Model

This protocol describes the establishment of a syngeneic tumor model to assess the efficacy of this compound in the context of a competent immune system.[3][4]

Materials:

  • Mouse cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • 6-8 week old female immunocompetent mice of the corresponding strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26)[4][8]

  • All other materials as listed in Protocol 1.

Procedure:

  • Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 1, using the appropriate mouse cancer cell line and culture conditions.[4]

  • Tumor Inoculation: Inject the prepared cell suspension subcutaneously into the flank of the syngeneic mice.[4]

  • Tumor Growth and Treatment: Monitor tumor growth and initiate treatment with this compound as described in steps 4 and 5 of Protocol 1.

  • Immune Cell Analysis: In addition to the endpoints in Protocol 1, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., T cells, macrophages) by flow cytometry or immunohistochemistry to understand the immunomodulatory effects of this compound.[3][11]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

G start Start cell_culture Cell Culture (Human or Mouse) start->cell_culture inoculation Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (this compound/ Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Excision, etc.) data_collection->endpoint end End endpoint->end

In Vivo Study Workflow

Assessment of Mitochondrial Dysfunction In Vivo

To confirm that this compound is acting on its intended target in vivo, it is essential to assess mitochondrial function in the excised tumors.

Protocol 3: Measurement of Mitochondrial Complex I Activity

Materials:

  • Excised tumor tissue

  • Mitochondrial isolation kit

  • Complex I activity assay kit

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tumor tissue following the instructions of a commercial kit.

  • Protein Quantification: Determine the protein concentration of the mitochondrial fraction.

  • Complex I Activity Assay: Measure the NADH:ubiquinone oxidoreductase activity using a commercial assay kit, which typically involves monitoring the decrease in NADH absorbance at 340 nm.

  • Data Analysis: Normalize the Complex I activity to the mitochondrial protein concentration.

Protocol 4: Measurement of ATP Levels

Materials:

  • Excised tumor tissue

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Tissue Homogenization: Homogenize fresh or snap-frozen tumor tissue in the assay buffer provided with the kit.

  • ATP Measurement: Measure ATP levels using a luminometer according to the manufacturer's protocol.[12]

  • Data Analysis: Normalize ATP levels to the total protein concentration of the tissue homogenate.

Conclusion

The successful in vivo evaluation of this compound relies on the careful selection of appropriate animal models and the meticulous execution of well-defined protocols. The xenograft and syngeneic mouse models detailed in these application notes provide robust platforms for assessing the anti-tumor efficacy and mechanism of action of this novel mitochondrial Complex I inhibitor. By following these guidelines, researchers can generate high-quality, reproducible data to advance the pre-clinical development of this compound as a potential cancer therapeutic.

References

Application Notes and Protocols for High-Throughput Screening of Platydesminium Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Introduction

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Platydesminium, a novel natural product isolate, to assess its potential bioactivity, with a primary focus on cytotoxic and anti-cancer properties. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[1][2] High-throughput screening is a crucial methodology that facilitates the rapid evaluation of large numbers of compounds to identify potential therapeutic candidates.[1] This document outlines the necessary steps, from initial compound handling to primary and secondary screening assays, data analysis, and hit validation.

The protocols are designed to be adaptable to various laboratory settings equipped with automated liquid handling systems, plate readers, and high-content imaging systems.[3] The primary goal is to identify and characterize the biological effects of this compound, providing a foundation for further mechanistic studies and preclinical development.

Compound Management and Plating

Proper handling and preparation of the compound library are critical for the success of any HTS campaign. For a novel compound like this compound, accurate concentration determination and dilution are paramount.

Protocol 1: Preparation of this compound Stock and Assay Plates

  • Stock Solution Preparation:

    • Dissolve the purified this compound isolate in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

  • Intermediate Plating:

    • Thaw a stock aliquot and prepare an intermediate concentration plate by diluting the stock solution in DMSO. This plate will serve as the source for the final assay plates.

  • Assay Plate Preparation:

    • Utilize an automated liquid handler to perform serial dilutions of this compound from the intermediate plate directly into 384-well or 1536-well assay plates.[3]

    • The final concentrations should typically range from low nanomolar to high micromolar to capture a full dose-response curve.

    • Include appropriate controls on each plate:

      • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

Primary High-Throughput Screening: Cell Viability Assays

The initial step in assessing the bioactivity of this compound is to determine its effect on cell viability across various cancer cell lines. Cell viability assays are fundamental for identifying compounds with cytotoxic or cytostatic effects.[1]

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Cell Plating:

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) into 384-well white, clear-bottom microplates at a predetermined optimal density.

    • Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Using an automated liquid handler, transfer the serially diluted this compound and control compounds from the assay-ready plates to the cell plates.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Assay Reagent Addition:

    • Equilibrate the assay plates and the ATP detection reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

  • Signal Detection:

    • Measure luminescence using a microplate reader.[1][3]

Data Presentation: Quantitative High-Throughput Screening (qHTS) Data for this compound

Cell LineThis compound IC50 (µM)Staurosporine IC50 (µM)Z'-factor
HeLa12.50.050.85
MCF-78.20.080.91
A54925.10.120.88

IC50 values are hypothetical and for illustrative purposes. The Z'-factor is a measure of assay quality, with values > 0.5 indicating an excellent assay.

Secondary High-Throughput Screening: Mechanism of Action

Compounds identified as "hits" in the primary screen should be further investigated in secondary assays to elucidate their mechanism of action.[2] These can include assays for apoptosis, cell cycle arrest, and specific pathway modulation.

Protocol 3: High-Content Imaging for Apoptosis Induction

High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing deeper insights into the compound's effects.[4]

  • Cell Plating and Treatment:

    • Follow the same procedure as in Protocol 2, using optically clear microplates suitable for imaging.

  • Staining:

    • After the incubation period, add a cocktail of fluorescent dyes to each well to stain for:

      • Nuclei: Hoechst 33342 (to identify all cells).

      • Apoptosis: A marker for activated caspases (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

      • Cell permeability/necrosis: A membrane-impermeable dye (e.g., Propidium Iodide).[5]

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to automatically identify and quantify the number of cells positive for each marker.[4]

Data Presentation: Apoptosis Induction by this compound in HeLa Cells

Concentration (µM)% Apoptotic Cells% Necrotic Cells
0.12.51.1
15.81.5
1045.23.2
5085.68.9

Data are hypothetical and for illustrative purposes.

Signaling Pathway Analysis

To understand the molecular targets of this compound, reporter gene assays can be employed to screen for effects on specific cancer-related signaling pathways.

Protocol 4: NF-κB Reporter Gene Assay

This protocol is designed to determine if this compound modulates the NF-κB signaling pathway, which is often dysregulated in cancer.

  • Cell Line:

    • Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Plating and Compound Treatment:

    • Plate the reporter cell line and treat with this compound as described previously.

  • Pathway Stimulation:

    • After a short pre-incubation with the compound, stimulate the NF-κB pathway by adding a known activator (e.g., TNF-α).

  • Incubation:

    • Incubate for an additional 6-24 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence signal, which is proportional to NF-κB activity.

Visualizations

Experimental Workflow for this compound HTS

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening Platydesminium_Stock This compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution Plate Platydesminium_Stock->Serial_Dilution Assay_Ready_Plate Assay-Ready Plate Serial_Dilution->Assay_Ready_Plate Compound_Addition_Primary Compound Addition Assay_Ready_Plate->Compound_Addition_Primary Cell_Plating_Primary Cell Plating (384-well) Cell_Plating_Primary->Compound_Addition_Primary Incubation_Primary 48-72h Incubation Compound_Addition_Primary->Incubation_Primary ATP_Assay ATP-Based Viability Assay Incubation_Primary->ATP_Assay Data_Analysis_Primary Data Analysis (IC50) ATP_Assay->Data_Analysis_Primary Hit_Selection Hit Selection Data_Analysis_Primary->Hit_Selection Cell_Plating_Secondary Cell Plating (Imaging Plates) Hit_Selection->Cell_Plating_Secondary Compound_Addition_Secondary Compound Addition Cell_Plating_Secondary->Compound_Addition_Secondary Incubation_Secondary 24-48h Incubation Compound_Addition_Secondary->Incubation_Secondary Apoptosis_Staining Apoptosis/Necrosis Staining Incubation_Secondary->Apoptosis_Staining HCS High-Content Imaging Apoptosis_Staining->HCS Data_Analysis_Secondary Mechanism of Action HCS->Data_Analysis_Secondary

Caption: High-throughput screening workflow for this compound bioactivity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK_p38->Bcl2 Bax_Bak ↑ Bax/Bak (Pro-apoptotic) JNK_p38->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway modulated by this compound.

References

Platydesminium: A Promising Quinoline Alkaloid for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Platydesminium, a quaternary quinoline alkaloid, represents a class of natural products with significant potential in drug discovery, particularly in the development of novel anticancer agents. Quinoline alkaloids, derived from various plant species, have a long history in medicine and have yielded important drugs such as the antimalarial quinine and the anticancer agent camptothecin.[1] This document provides an overview of the potential of this compound as a lead compound, including available data on related compounds, and offers generalized protocols for its investigation.

Biological Activity and Potential

While specific quantitative data for this compound is limited in publicly available research, the broader class of quinoline alkaloids is well-recognized for its diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] The planar aromatic structure of the quinoline ring allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[5][6][7]

A preclinical study on (S)-(+)-Isoplatydesmine, an isomer of platydesmine, has demonstrated significant cytotoxic activity against the HT-29 human colon cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 1.5 µM.[8] This finding underscores the potential of the platydesmine scaffold as a starting point for the development of potent anticancer drug candidates.

Quantitative Data Summary

To facilitate comparison and guide further research, the following table summarizes the available cytotoxicity data for a closely related isomer of this compound.

CompoundCell LineAssayIC50 (µM)Reference
(S)-(+)-IsoplatydesmineHT-29 (Human Colon Cancer)Not Specified1.5[8]

Experimental Protocols

The following are generalized protocols for the isolation, characterization, and biological evaluation of this compound, based on standard methodologies for natural product drug discovery.

Protocol 1: Isolation of this compound from Plant Material

Objective: To isolate this compound from its natural plant source.

Materials:

  • Dried and powdered plant material (e.g., from species of the Rutaceae family)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Appropriate solvent systems for chromatography (e.g., gradients of CH2Cl2/MeOH)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for 48-72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: Resuspend the crude extract in 1M HCl and extract with CH2Cl2 to remove neutral and acidic compounds. Basify the aqueous layer with 1M NaOH to a pH of 9-10 and extract the alkaloids with CH2Cl2.

  • Chromatographic Separation: Concentrate the basic CH2Cl2 extract and subject it to silica gel column chromatography. Elute the column with a gradient of increasing polarity, starting with 100% CH2Cl2 and gradually adding methanol.

  • Fraction Analysis: Monitor the fractions using TLC, visualizing the spots under a UV lamp. Combine fractions with similar TLC profiles.

  • Purification: Subject the combined fractions containing the compound of interest to further chromatographic purification steps (e.g., preparative TLC or HPLC) until a pure compound is obtained.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of this compound against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound DNA DNA Intercalation This compound->DNA Topoisomerase Topoisomerase Inhibition This compound->Topoisomerase CellMembrane Cell Membrane DNADamage DNA Damage DNA->DNADamage Topoisomerase->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

Experimental Workflow

G General Workflow for Natural Product Drug Discovery Start Plant Material Collection Extraction Extraction and Fractionation Start->Extraction Screening Primary Bioactivity Screening (e.g., Cytotoxicity Assay) Extraction->Screening Hit Hit Identification Screening->Hit Isolation Isolation and Purification of Active Compound Hit->Isolation Active Fraction Structure Structure Elucidation (NMR, MS) Isolation->Structure Secondary Secondary Assays (Mechanism of Action, Specificity) Structure->Secondary Lead Lead Compound Identification Secondary->Lead Optimization Lead Optimization (Medicinal Chemistry) Lead->Optimization Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical End Candidate Drug Preclinical->End

Caption: Workflow for natural product drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furoquinoline Alkaloid Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of furoquinoline alkaloids, such as Platydesminium, from natural sources, primarily within the Rutaceae family.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound and other furoquinoline alkaloids?

This compound and related furoquinoline alkaloids are predominantly found in plants belonging to the Rutaceae family. While specific yield data for this compound from Platydesma campanulata is not extensively documented in publicly available literature, numerous other furoquinoline alkaloids have been successfully isolated from various genera within this family, including Ruta, Teclea, Esenbeckia, and Choisya.[1][2][3][4][5][6]

Q2: What are the most effective methods for extracting furoquinoline alkaloids from plant material?

Commonly employed methods for the extraction of furoquinoline alkaloids include:

  • Maceration: Soaking the plant material in an appropriate solvent at room temperature.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material.

  • Microwave-Assisted Extraction (MAE): A more modern and efficient technique that uses microwave energy to heat the solvent and accelerate extraction.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.

The choice of method can significantly impact extraction efficiency and yield.[1][2]

Q3: Which solvents are most suitable for the extraction of furoquinoline alkaloids?

The selection of an appropriate solvent is critical for successful extraction. Based on the polarity of furoquinoline alkaloids, the following solvents are commonly used:

  • Ethanol: A polar solvent that has proven effective for extracting a broad range of alkaloids.[5]

  • Methanol: Another polar solvent, sometimes modified with a small amount of a base like diethyl amine to improve the extraction of basic alkaloids.

  • Dichloromethane and Ethyl Acetate: Solvents of intermediate polarity that can be effective for fractionating crude extracts.[3][5][7]

Q4: How can I purify the extracted furoquinoline alkaloids?

Purification of the crude extract is typically achieved through various chromatographic techniques:

  • Column Chromatography (CC): A standard method using silica gel or alumina as the stationary phase to separate compounds based on polarity.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids a solid stationary phase, which can be advantageous for preventing irreversible adsorption of target compounds.

  • Preparative Thin-Layer Chromatography (pTLC): Useful for small-scale purification.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Target Alkaloid 1. Improper Solvent Selection: The solvent may not be optimal for the target alkaloid's polarity. 2. Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-plant material ratio. 3. Degradation of Alkaloid: Exposure to high temperatures or light during extraction. 4. Suboptimal Plant Material: Low concentration of the target alkaloid in the collected plant sample due to factors like season of harvest or geographical location.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, ethanol, methanol). Consider using solvent mixtures. 2. Method Optimization: Increase the extraction time or the number of extraction cycles. For MAE and UAE, optimize power and temperature settings. 3. Protect from Degradation: Use amber glassware and avoid excessive heat. Consider extraction at room temperature if the alkaloid is known to be heat-labile. 4. Source Verification: If possible, analyze a small sample of the plant material using techniques like HPLC to confirm the presence and approximate concentration of the target alkaloid before large-scale extraction.
Presence of Impurities in the Final Product 1. Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to the target alkaloid. 2. Ineffective Purification: The chromatographic method may not have sufficient resolution to separate the target alkaloid from impurities.1. Fractionation of Crude Extract: Perform a liquid-liquid extraction to partition the crude extract and remove unwanted compounds before chromatography. 2. Optimize Chromatography: Experiment with different solvent systems (mobile phases) for column chromatography or HSCCC. Consider using a different stationary phase or a sequence of chromatographic steps.
Difficulty in Isolating the Target Alkaloid 1. Complex Mixture of Alkaloids: The plant extract may contain a large number of structurally similar alkaloids, making separation challenging. 2. Low Concentration of Target Alkaloid: The target compound may be present in very low concentrations, making it difficult to detect and isolate.1. Advanced Chromatographic Techniques: Employ high-performance liquid chromatography (HPLC) for better separation. 2. Spectroscopic Analysis: Use techniques like LC-MS and NMR to identify and track the target alkaloid throughout the purification process.

Quantitative Data on Furoquinoline Alkaloid Yield

The following table summarizes the reported yields of various furoquinoline alkaloids from different plant sources within the Rutaceae family. Please note that these are examples, and yields can vary significantly based on the factors mentioned in the troubleshooting guide.

AlkaloidPlant SourcePlant PartExtraction MethodYieldReference
KokusaginineEsenbeckia alataLeavesEthanol Extraction & CC95 mg from 195 mg subfraction[5]
FlindersiamineEsenbeckia alataLeavesEthanol Extraction & CC135 mg from 235 mg subfraction[5]
γ-fagarineRuta corsica (in vitro)BiomassMethanol ExtractionMax. 133.4 mg/100 g DW[8]
SkimmianineRuta chalepensisRootsNot SpecifiedPresent[6][9]
DictamnineRuta chalepensisRootsNot SpecifiedPresent[6][9]

Experimental Protocols

General Protocol for Extraction and Isolation of Furoquinoline Alkaloids

  • Preparation of Plant Material: The dried and powdered plant material (e.g., leaves, roots, or bark) is weighed.

  • Extraction: The powdered material is extracted with a suitable solvent (e.g., ethanol or methanol) using maceration, Soxhlet extraction, MAE, or UAE. The extraction is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Purification: The crude extract or its fractions are then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Isolation and Identification: Fractions containing the target alkaloid are combined, and the solvent is evaporated. The isolated compound is then identified and characterized using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Visualizations

experimental_workflow start Dried & Powdered Plant Material extraction Extraction (e.g., Maceration, Soxhlet, MAE, UAE) Solvent: Ethanol/Methanol start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation (Optional) crude_extract->fractionation chromatography Column Chromatography (Silica Gel) crude_extract->chromatography Direct to Chromatography fractionation->chromatography fractions Collect & Monitor Fractions (TLC) chromatography->fractions isolation Combine Pure Fractions & Evaporate Solvent fractions->isolation pure_compound Pure Furoquinoline Alkaloid isolation->pure_compound identification Structural Elucidation (NMR, MS) pure_compound->identification

Caption: A generalized experimental workflow for the extraction and isolation of furoquinoline alkaloids.

signaling_pathway cluster_cell Cancer Cell alkaloid Furoquinoline Alkaloid (e.g., this compound) receptor Cellular Target (e.g., DNA, Topoisomerase) alkaloid->receptor dna_damage DNA Damage receptor->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating the cytotoxic effects of furoquinoline alkaloids.

References

Technical Support Center: Total Synthesis of Platydesminium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the furoquinoline alkaloid, Platydesminium. The synthesis of this natural product presents several well-documented challenges, primarily centered around the construction of the heterocyclic core and the introduction of key functionalities. This resource aims to address common issues encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The primary hurdles in the synthesis of this compound revolve around two key aspects of its structure:

  • Construction of the Furo[2,3-b]quinoline Core: Efficiently assembling this tricyclic system with the desired substitution pattern can be challenging.

  • Formation of the Dihydrofuro[2,3-b]quinolinium System: The final quaternization and functionalization to achieve the this compound salt often involves sensitive intermediates and can be low-yielding.

Several research groups have tackled these challenges, with notable contributions from the laboratories of Govindachari, Kametani, and Moody and Jones. Their approaches have highlighted specific difficulties in steps such as the Conrad-Limpach-Knorr cyclization, selective methylation, and the final conversion to the quaternary salt.

Q2: I am having trouble with the initial cyclization to form the 4-hydroxy-2-quinolone core. What are the common issues?

The formation of the 4-hydroxy-2-quinolone scaffold, a common starting point, is often achieved through a Conrad-Limpach or Knorr-type cyclization of an aniline derivative with a β-ketoester. Common problems include:

  • Low Cyclization Yields: This can be due to inefficient reaction conditions or competing side reactions of the aniline or β-ketoester.

  • Formation of Isomeric Products: Depending on the reaction conditions (e.g., temperature), the kinetically or thermodynamically favored quinolone isomer may be formed.

  • Purification Difficulties: The resulting quinolone can sometimes be difficult to purify from starting materials or byproducts.

Troubleshooting:

  • Reaction Conditions: The choice of cyclization conditions is critical. High temperatures (e.g., in refluxing diphenyl ether) are often required for the thermal cyclization. Careful temperature control is necessary to favor the desired isomer.

  • Catalyst: While often conducted thermally, acid or base catalysis can sometimes improve yields and selectivity. Experimenting with different catalysts may be beneficial.

  • Purification: Recrystallization is often the most effective method for purifying the 4-hydroxy-2-quinolone product.

Troubleshooting Guides for Key Synthetic Steps

Synthesis of Platydesmine (The Precursor to this compound)

A common route to this compound involves the synthesis of its neutral precursor, platydesmine. A key challenge in this sequence is the construction of the furan ring onto the quinolone core.

Problem: Low yield in the Claisen rearrangement/cyclization to form the dihydrofuran ring.

This step often involves the reaction of a 3-prenylated-4-quinolone derivative.

Potential Causes & Solutions:

Potential Cause Troubleshooting Suggestion
Inefficient Thermal Rearrangement Ensure the reaction is heated to a sufficiently high temperature (often >200 °C in a high-boiling solvent like diphenyl ether) to drive the Claisen rearrangement.
Decomposition of Starting Material The starting material may be sensitive to high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Suboptimal Reaction Time Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.

Experimental Protocol: Synthesis of Dihydrofuro[2,3-b]quinolone Derivative (General Procedure)

A solution of the 3-(1,1-dimethylallyl)-4-hydroxy-2-quinolone in diphenyl ether is heated at reflux (approximately 250-260 °C) for a specified time (e.g., 30 minutes). After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is then collected by filtration and purified by recrystallization.

Conversion of Platydesmine to this compound Triflate

The final step in many syntheses is the quaternization of platydesmine to form the this compound salt. This is often achieved by methylation.

Problem: Incomplete or low-yielding methylation of Platydesmine.

Potential Causes & Solutions:

Reagent/Condition Yield Data (Illustrative) Troubleshooting Notes
Methyl Iodide ModerateCan be effective but may require elevated temperatures and prolonged reaction times.
Dimethyl Sulfate GoodA more reactive methylating agent, but also more toxic. Use with caution.
Methyl Triflate (MeOTf) HighOften the reagent of choice for difficult methylations due to its high reactivity. Should be handled with care as it is a potent electrophile.

Experimental Protocol: Synthesis of this compound Triflate

To a solution of platydesmine in a suitable aprotic solvent (e.g., dichloromethane or nitromethane) at 0 °C is added a slight excess of methyl trifluoromethanesulfonate (methyl triflate). The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The product is then typically precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, and dried under vacuum.

Visualizing the Synthetic Challenges

To better understand the key transformations and potential pitfalls, the following diagrams illustrate a generalized synthetic workflow and a troubleshooting decision tree.

platydesminium_synthesis_workflow Aniline Substituted Aniline Quinolone 4-Hydroxy-2-quinolone Aniline->Quinolone BetaKetoester β-Ketoester BetaKetoester->Quinolone Prenylation Prenylation at C-3 Quinolone->Prenylation PrenylatedQuinolone 3-Prenyl-4-quinolone Prenylation->PrenylatedQuinolone ClaisenCyclization Claisen Rearrangement & Cyclization PrenylatedQuinolone->ClaisenCyclization Platydesmine Platydesmine ClaisenCyclization->Platydesmine Methylation Methylation Platydesmine->Methylation This compound This compound Salt Methylation->this compound

Caption: A generalized workflow for the total synthesis of this compound, highlighting key challenging steps in yellow and red.

troubleshooting_methylation cluster_reagent Reagent Reactivity cluster_conditions Reaction Conditions cluster_purity Starting Material Purity Start Low Yield in Platydesmine Methylation CheckReagent Is the methylating reagent reactive enough? Start->CheckReagent CheckConditions Are the reaction conditions optimal? Start->CheckConditions CheckPurity Is the starting Platydesmine pure? Start->CheckPurity MeI Using MeI? CheckReagent->MeI Temp Is the reaction temperature too low? CheckConditions->Temp Time Is the reaction time too short? CheckConditions->Time Purify Repurify Platydesmine (e.g., column chromatography or recrystallization) CheckPurity->Purify MeI->CheckConditions No IncreaseReactivity Switch to a more reactive methylating agent (e.g., MeOTf) MeI->IncreaseReactivity Yes MeI_Yes Yes MeI_No No IncreaseTemp Increase temperature Temp->IncreaseTemp IncreaseTime Increase reaction time Time->IncreaseTime

Caption: A troubleshooting decision tree for the final methylation step in the synthesis of this compound.

Technical Support Center: Overcoming In Vitro Solubility Challenges with Platydesminium

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Platydesminium and why is it difficult to dissolve?

This compound is a novel synthetic compound with promising therapeutic potential. Structurally, it is a large, non-polar molecule, which contributes to its low aqueous solubility. More than 40% of new chemical entities are lipophilic, making solubility a common challenge in drug development.[1] This inherent hydrophobicity can lead to precipitation in aqueous buffers and cell culture media, impacting experimental reproducibility and accuracy.

Q2: What are the recommended solvents for preparing a this compound stock solution?

For initial solubilization, organic solvents are recommended. The choice of solvent can significantly impact the final achievable concentration in your aqueous experimental setup. Dimethyl sulfoxide (DMSO) is a widely used cosolvent due to its large solubilization capacity for many poorly soluble compounds.[2]

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)50Recommended for initial stock solutions.
Ethanol20Can be used, but may have higher cellular toxicity.
Dimethylformamide (DMF)35Another alternative to DMSO.
Acetone15Less common for cell-based assays due to volatility and toxicity.

Q3: How do I prepare a high-concentration stock solution of this compound?

To prepare a concentrated stock solution, it is advisable to first dissolve the compound in a suitable organic solvent like DMSO.[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

This is a common issue when working with hydrophobic compounds. The organic solvent helps to keep the compound in solution at high concentrations, but upon dilution into an aqueous environment, the compound may crash out.

Troubleshooting Guide

Issue 1: Precipitation Observed Upon Dilution of Stock Solution

  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic cosolvent is too low to maintain solubility.

  • Solution:

    • Reduce the final concentration: Test a lower final concentration of this compound in your assay.

    • Increase the cosolvent concentration: While keeping the final concentration of this compound the same, you can try to have a slightly higher percentage of DMSO in the final solution. However, be mindful of solvent toxicity in cell-based assays. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance of your specific cell line.

    • Use a surfactant or cyclodextrin: Surfactants can form micelles that encapsulate hydrophobic drugs, enhancing their solubility.[2] Cyclodextrins can also form inclusion complexes to improve solubility.[3]

    • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[1][4] If this compound has acidic or basic functional groups, altering the pH to favor the ionized form will increase its aqueous solubility.

Table 2: Hypothetical Maximum Aqueous Concentration of this compound with Different Methods

MethodMaximum Concentration (µM) in PBS (pH 7.4)
Dilution from DMSO stock (0.5% final DMSO)10
With 0.1% Pluronic F-68 (a surfactant)50
With 1% (w/v) HP-β-CD (cyclodextrin)80

Issue 2: Inconsistent Results in Bioassays

  • Cause: This can be due to partial precipitation of the compound, leading to variations in the actual concentration in the assay.

  • Solution:

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment.

    • Vortex before use: Vortex the diluted solution immediately before adding it to your assay to ensure a homogenous suspension, even if some micro-precipitation has occurred.

    • Use pre-warmed media: Adding the compound to pre-warmed (37°C) cell culture media can sometimes help with solubility.

Visual Guides

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon dilution? check_stock->precip_dilution Yes prepare_stock Action: Prepare fresh stock solution (See Protocol) check_stock->prepare_stock No inconsistent_results Inconsistent assay results? precip_dilution->inconsistent_results No lower_conc Strategy 1: Lower final concentration precip_dilution->lower_conc Yes fresh_dilutions Action: Prepare fresh dilutions for each experiment inconsistent_results->fresh_dilutions Yes prepare_stock->check_stock cosolvent Strategy 2: Optimize cosolvent % lower_conc->cosolvent surfactant Strategy 3: Use solubility enhancers (e.g., surfactants, cyclodextrins) cosolvent->surfactant ph_adjust Strategy 4: Adjust pH surfactant->ph_adjust end End: Issue Resolved ph_adjust->end fresh_dilutions->end

Caption: A workflow for troubleshooting this compound solubility issues.

SignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Apoptosis) Nucleus->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: A hypothetical signaling pathway activated by this compound.

References

Technical Support Center: Optimizing Platydesminium Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platydesminium in cytotoxicity assays. The following information is designed to help optimize experimental design and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: As there is limited specific data on the cytotoxic concentrations of this compound, a broad concentration range is recommended for initial screening. Based on data from related quinoline alkaloids and compounds like Platycodin D, a starting range of 0.1 µM to 100 µM is advisable. This wide range will help in identifying the dose-responsive region for your specific cell line.

Q2: How should I dissolve this compound for my experiments?

A2: this compound, like many quinoline alkaloids, may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the potential mechanisms of action for this compound's cytotoxicity?

A3: While the exact mechanism of this compound is not well-documented, related compounds like Platycodin D have been shown to induce apoptosis and cell cycle arrest.[3] Potential signaling pathways that may be affected include the PI3K/Akt and NF-kB pathways, which are critical for cell survival and proliferation.[4][5][6][7][8]

Q4: How do I calculate the IC50 value for this compound?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.[9] To determine the IC50, you will need to perform a dose-response experiment with a series of this compound concentrations. After measuring cell viability at each concentration, the data can be plotted with concentration on the x-axis (often on a log scale) and percentage of cell viability on the y-axis. The IC50 can then be calculated using non-linear regression analysis, typically fitting to a sigmoidal dose-response curve.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are more prone to evaporation.
No cytotoxic effect observed even at high concentrations This compound may not be potent in the chosen cell line, insolubility of the compound at high concentrations, or incorrect assay endpoint.Consider testing on different cancer cell lines.[10][11][12] Visually inspect for compound precipitation. Try a longer incubation time or use a more sensitive cytotoxicity assay.
Increased cell viability at higher concentrations (bell-shaped curve) Compound precipitation at high concentrations, interference with the assay readout, or off-target effects.Check for precipitation under a microscope. Run a control without cells to check for direct interaction of the compound with the assay reagents.[13] Consider alternative cytotoxicity assays.
Vehicle control (DMSO) shows significant cytotoxicity DMSO concentration is too high, or the cell line is particularly sensitive to DMSO.Ensure the final DMSO concentration is at the recommended level (typically ≤ 0.5%).[1] If cells are still affected, lower the DMSO concentration by adjusting the stock solution concentration.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.5%).

    • Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation Incubate Cells with Compound cell_seeding->incubation compound_prep Prepare this compound Dilutions compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc

Caption: A flowchart of the key steps in a typical cytotoxicity assay.

Potential Signaling Pathways

PI3K_Akt_Pathway Potential this compound Target: PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_Pathway Potential this compound Target: NF-kB Pathway This compound This compound IKK IKK This compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Activates

Caption: Potential interference of this compound with the NF-kB signaling pathway.

References

Reducing off-target effects of Platydesminium in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Platydesmine, a furoquinoline alkaloid, in cell culture. Given the limited specific data on Platydesmine, this guide draws upon the known characteristics of furoquinoline and quinoline alkaloids to provide practical advice on mitigating off-target effects and conducting relevant experiments.

Frequently Asked Questions (FAQs)

Q1: What is Platydesmine and what is its expected mechanism of action?

Platydesmine is a furoquinoline alkaloid. Alkaloids in this class are known to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] The proposed mechanisms of action for similar compounds often involve DNA intercalation and the induction of apoptosis.[3][4] It is also possible that Platydesmine treatment may lead to the generation of Reactive Oxygen Species (ROS).

Q2: What are the potential off-target effects of Platydesmine in cell culture?

Off-target effects are a common concern with small molecule inhibitors.[5] For a compound like Platydesmine, potential off-target effects could include:

  • Non-specific cytotoxicity: Inhibition of essential cellular processes in both target and non-target cells.

  • Modulation of unintended signaling pathways: Alkaloids can influence various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which could lead to unexpected cellular responses.[6][7][8]

  • Interaction with unintended molecular targets: Due to structural similarities with endogenous molecules, Platydesmine might bind to other proteins or cellular components.

Q3: How can I determine the optimal concentration of Platydesmine for my experiments?

It is crucial to perform a dose-response experiment to determine the optimal concentration range. This will help you identify a concentration that is effective on your target cells while minimizing off-target cytotoxicity. A common method for this is the MTT assay.[9][10]

Workflow for Determining Optimal Concentration

A Prepare Serial Dilutions of Platydesmine C Treat Cells with Different Concentrations A->C B Seed Cells in a 96-well Plate B->C D Incubate for 24-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Plot Dose-Response Curve and Determine IC50 F->G

Caption: Workflow for determining the optimal concentration of Platydesmine.

Troubleshooting Guides

Problem 1: High levels of cell death observed across all concentrations in the initial dose-response experiment.
  • Possible Cause: The concentration range tested is too high. Furoquinoline alkaloids can be potent cytotoxic agents.[1]

  • Troubleshooting Steps:

    • Lower the Concentration Range: Perform a new dose-response experiment with a significantly lower range of concentrations (e.g., start from nanomolar concentrations).

    • Reduce Incubation Time: Shorten the incubation period (e.g., to 12 or 24 hours) to assess for acute toxicity.

    • Check Vehicle Toxicity: Ensure that the solvent used to dissolve Platydesmine (e.g., DMSO) is not causing toxicity at the concentrations used. Run a vehicle-only control.

Problem 2: No significant effect on cell viability is observed, even at high concentrations.
  • Possible Cause:

    • The compound may have low potency in your specific cell line.

    • The compound may have degraded.

    • The incubation time may be too short to observe an effect.

  • Troubleshooting Steps:

    • Increase Incubation Time: Extend the incubation period to 72 hours.

    • Verify Compound Integrity: Check the storage conditions and age of the Platydesmine stock solution.

    • Use a Positive Control: Include a known cytotoxic compound to ensure the assay is working correctly.

    • Consider a Different Cell Line: Test the compound on a panel of cell lines to identify a sensitive model.

Problem 3: Inconsistent results between replicate experiments.
  • Possible Cause:

    • Inconsistent cell seeding density.

    • Pipetting errors during compound dilution or addition.

    • Variability in incubation times.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a uniform number of cells is seeded in each well.

    • Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.

    • Use a Master Mix: Prepare a master mix of the treatment media to add to the wells to minimize pipetting variability.

    • Maintain Consistent Incubation Times: Ensure all plates are incubated for the same duration.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][9]

Materials:

  • Platydesmine stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Platydesmine in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Platydesmine. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][11][12]

Materials:

  • Platydesmine-treated cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

Procedure:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.[5]

Materials:

  • Platydesmine-treated cells

  • DCF-DA solution (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., H2O2)

Procedure:

  • Treat cells with Platydesmine for the desired time.

  • Wash the cells twice with warm PBS or HBSS.

  • Incubate the cells with 5-10 µM DCF-DA in PBS or HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS or HBSS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Data Presentation

Table 1: Example Dose-Response Data for a Furoquinoline Alkaloid

Concentration (µM)Cell Viability (%)
0 (Control)100
0.195
180
1052
5025
10010

Table 2: Example Caspase-3/7 Activity Data

TreatmentLuminescence (RLU)Fold Change vs. Control
Control15001.0
Platydesmine (10 µM)75005.0
Staurosporine (1 µM)90006.0

Signaling Pathways

Based on the literature for related compounds, Platydesmine may affect one or more of the following signaling pathways commonly implicated in cytotoxicity and cancer cell biology.[6][7][8]

Hypothetical Signaling Pathway for Platydesmine-Induced Apoptosis

Platydesmine Platydesmine DNA_Damage DNA Damage / ROS Production Platydesmine->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for Platydesmine-induced apoptosis.

References

Technical Support Center: Troubleshooting Platydesminium Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific stability and degradation pathways of Platydesminium is not widely available in public literature. This guide is based on best practices for handling quinolone alkaloids and other potentially unstable small molecules in a research setting. The experimental protocols and data provided are illustrative examples and should be adapted based on internally generated experimental results for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I fix it?

A1: Cloudiness or precipitation typically indicates that the compound's solubility limit has been exceeded in the current solvent system. Several factors could be at play:

  • Incorrect Solvent: this compound, as a quinolone alkaloid, may have specific solvent requirements. Ensure you are using the recommended solvent. If solubility is low, consider a solvent system with different polarity or the use of co-solvents.

  • Low Temperature: Solubility of many compounds decreases at lower temperatures. If you are working with chilled solutions or retrieving samples from cold storage, allow the solution to equilibrate to room temperature before use.

  • pH of the Solution: The charge state of the molecule, which is pH-dependent, can significantly impact solubility. For compounds with ionizable groups, buffering the solution to an optimal pH is critical.

  • High Concentration: You may be attempting to create a stock solution at a concentration that is too high for the chosen solvent.

Troubleshooting Steps:

  • Verify the recommended solvent and concentration from the compound's technical data sheet.

  • Gently warm the solution to see if the precipitate redissolves.

  • Use sonication to aid dissolution.

  • Perform a solubility test to determine the optimal solvent and concentration.

Q2: I am observing a progressive loss of compound activity in my assay over time. Could this be due to instability?

A2: Yes, a time-dependent loss of activity is a classic sign of compound degradation. Instability can be influenced by several factors in your experimental setup.[1] Key factors to investigate include:

  • pH: Extreme pH values can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the degradation of thermally sensitive compounds.[2]

  • Light Exposure: Many complex organic molecules are photosensitive and can degrade upon exposure to light.[2]

  • Oxidation: Dissolved oxygen in the solution can lead to oxidative degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation for some molecules.[3]

Troubleshooting Steps:

  • Conduct a time-course experiment to quantify the rate of activity loss.

  • Assess compound stability at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.[2]

  • Consider degassing your solvents or using antioxidants if oxidation is suspected.

  • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]

Q3: My analytical results (e.g., HPLC, LC-MS) show inconsistent peak sizes or the appearance of new peaks. What does this indicate?

A3: Inconsistent peak areas for your target compound suggest variability in sample preparation or compound degradation. The emergence of new peaks is a strong indicator of degradation, where the new peaks represent degradation products.[4]

Troubleshooting Steps:

  • Check System Suitability: Ensure your analytical system (e.g., HPLC) is performing correctly by running a stable standard.

  • Analyze a Freshly Prepared Sample: Immediately after preparation, analyze a sample to establish a baseline chromatogram and concentration.

  • Incubate and Re-analyze: Incubate the solution under your experimental conditions (e.g., in assay buffer at 37°C) and analyze it at several time points to monitor for changes.

  • Use a Controlled Autosampler: If degradation is rapid, using a chilled autosampler can help preserve the integrity of the sample during analysis.[1]

Troubleshooting Guides

Guide 1: Investigating Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound.

G start Start: Solution is Precipitated/Cloudy check_solvent Step 1: Verify Solvent & Concentration Is it correct per datasheet? start->check_solvent wrong_solvent Action: Prepare new solution in correct solvent/concentration. check_solvent->wrong_solvent No correct_solvent Step 2: Check Temperature Was solution recently chilled? check_solvent->correct_solvent Yes end_success End: Solution is Clear wrong_solvent->end_success warm_solution Action: Equilibrate to RT. Use gentle warming or sonication. correct_solvent->warm_solution Yes still_precipitated Step 3: Assess pH Is the solution buffered? correct_solvent->still_precipitated No warm_solution->end_success adjust_ph Action: Perform pH titration to find optimal pH for solubility. still_precipitated->adjust_ph No solubility_test Step 4: Concentration too high? Perform formal solubility assessment. still_precipitated->solubility_test Yes adjust_ph->end_success solubility_test->end_success

Caption: Workflow for troubleshooting this compound precipitation.

Data Presentation

Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C

Time (hours)% Remaining (pH 5.0 Acetate Buffer)% Remaining (pH 7.4 PBS)% Remaining (pH 8.5 Tris Buffer)
0100%100%100%
198.2%95.5%85.1%
495.6%88.1%60.7%
891.3%75.4%35.2%
2478.5%40.2%<10%

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Temperature and Light on this compound (10 µM in pH 7.4 PBS)

Condition% Remaining after 8 hours
4°C, Protected from Light99.1%
Room Temperature, Protected from Light92.3%
Room Temperature, Exposed to Light77.6%
37°C, Protected from Light75.4%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment by HPLC

This protocol details a method to quantify the stability of this compound under specific experimental conditions.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock 1. Prepare 10 mM this compound stock in DMSO prep_working 2. Dilute stock to 20 µM in desired test buffer (e.g., pH 7.4 PBS) prep_stock->prep_working prep_aliquot 3. Aliquot into multiple amber vials prep_working->prep_aliquot t0 4. Take T=0 sample Immediately quench with cold Acetonitrile (1:1) incubate 5. Incubate vials at desired temperature (e.g., 37°C) t0->incubate t_samples 6. At each time point (1, 4, 8, 24h), remove one vial and quench incubate->t_samples centrifuge 7. Centrifuge all quenched samples to pellet protein hplc 8. Analyze supernatant by reverse-phase HPLC centrifuge->hplc analyze_data 9. Calculate peak area of this compound relative to T=0 sample hplc->analyze_data

Caption: Experimental workflow for assessing compound stability.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 20 µM in the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.

  • Aliquoting: Distribute the working solution into multiple amber HPLC vials for each condition being tested.

  • Time Zero (T=0) Sample: Immediately take one vial, and add an equal volume of ice-cold acetonitrile to stop any degradation. This is your T=0 reference sample.

  • Incubation: Place the remaining vials under the desired test conditions (e.g., in a 37°C incubator).

  • Time-Point Sampling: At each designated time point (e.g., 1, 4, 8, and 24 hours), remove one vial from the incubator and quench it with ice-cold acetonitrile as done for the T=0 sample.

  • Sample Processing: After collecting all time points, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated proteins or salts.

  • HPLC Analysis: Transfer the supernatant to new vials and analyze by a validated reverse-phase HPLC method.

  • Data Analysis: Determine the peak area of the this compound parent compound in each sample. Calculate the percentage remaining at each time point by normalizing the peak area to the peak area of the T=0 sample.

Hypothetical Signaling Pathway Interaction

Instability of this compound can lead to misleading results when studying its effect on biological systems. A decrease in the concentration of the active compound could be misinterpreted as a lack of efficacy or a complex dose-response relationship.

G cluster_solution In Solution (Assay Well) cluster_cell Cellular Target plat_stable This compound (Stable) degradation Degradation (pH, Temp, Light) plat_stable->degradation receptor Target Receptor plat_stable->receptor Binds & Inhibits plat_degraded This compound (Degraded) plat_degraded->receptor No Binding degradation->plat_degraded pathway Downstream Signaling receptor->pathway response Biological Response pathway->response

Caption: Impact of instability on target engagement.

References

Technical Support Center: Method Refinement for Consistent Platydesminium Bioactivity Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable bioactivity results with the quinoline alkaloid, Platydesminium. Given the limited specific data on this compound, this guide draws upon information regarding the broader class of furoquinoline alkaloids and general best practices in natural product bioactivity screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a naturally occurring quinoline alkaloid.[1] Specifically, it is classified as a furoquinoline alkaloid. These compounds are characterized by a furan ring fused to a quinoline skeleton and are predominantly found in plants of the Rutaceae family.[1][2]

Q2: What are the known or expected bioactivities of this compound?

Q3: I am observing high variability in my cytotoxicity assay results with this compound. What are the potential causes?

Inconsistent results in cytotoxicity assays with natural products like this compound can stem from several factors:

  • Compound Purity and Stability: The purity of your this compound sample is critical. Contaminants can interfere with the assay. Additionally, the stability of the compound in your chosen solvent and under your experimental conditions (e.g., light and temperature exposure) should be considered.

  • Solvent Effects: The solvent used to dissolve this compound may have its own cytotoxic effects, especially at higher concentrations. Always include a solvent control in your experiments.

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact assay outcomes.[3] Ensure consistent cell culture practices.

  • Assay-Specific Issues: Each cytotoxicity assay has its own potential pitfalls. For example, in MTT assays, the compound might interfere with the formazan product formation or solubility.[4]

Q4: Which cell lines are appropriate for testing the bioactivity of this compound?

The choice of cell lines will depend on your research question. Based on the known activities of related furoquinoline alkaloids, a panel of human cancer cell lines is a good starting point for investigating cytotoxic effects.[5][6] It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Compound Degradation Store this compound stock solutions in small aliquots at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment.
Inappropriate Assay Choice The chosen assay may not be sensitive enough or may measure an endpoint that is not affected by this compound. Consider using multiple assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis).
Incorrect Concentration Range The concentrations tested may be too low. Perform a broad-range dose-response experiment to identify the active concentration range.
Cell Line Resistance The selected cell line may be inherently resistant to the compound's mechanism of action. Test a panel of different cell lines.
Issue 2: High Background Signal in Assays
Possible Cause Troubleshooting Step
Media Interference Phenol red in cell culture media can interfere with colorimetric and fluorometric assays.[7] Use phenol red-free media for the assay incubation period.
Compound Interference This compound itself may be colored or fluorescent, leading to a high background. Run a control plate with the compound in cell-free media to measure its intrinsic signal and subtract this from the experimental values.
Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination.[8]

Data Presentation: Cytotoxicity of Related Furoquinoline Alkaloids

The following table summarizes the cytotoxic activity of furoquinoline alkaloids structurally related to this compound against various cancer cell lines. This data can serve as a reference for designing your own experiments.

Compound Cell Line Assay IC50 Value Reference
(+/-)-8-methoxyplatydesmineP-388 (Murine Leukemia)Not SpecifiedED50 = 3.8 µg/mL[6]
(+/-)-8-methoxyplatydesmineHT-29 (Human Colon Adenocarcinoma)Not SpecifiedED50 = 4.2 µg/mL[6]
(+/-)-8-methoxyplatydesmineA549 (Human Lung Carcinoma)Not SpecifiedED50 = 4.5 µg/mL[6]
MontrofolineHCT116 (p53-/-) (Human Colon Carcinoma)Resazurin ReductionIC50 = 90.66 µM[5]
MontrofolineHepG2 (Human Hepatocellular Carcinoma)Resazurin ReductionIC50 = 41.56 µM[5]
ConfusamelineP-388 (Murine Leukemia)Not SpecifiedED50 = 0.03 µg/mL[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V conjugated to a fluorescent dye (FITC). Propidium Iodide (PI) is used as a counterstain to identify necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Apoptosis_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane ROS_Production ↑ ROS Production Cell_Membrane->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Bax_Activation ↑ Bax Activation Mitochondrial_Stress->Bax_Activation Bcl2_Inhibition ↓ Bcl-2 Inhibition Mitochondrial_Stress->Bcl2_Inhibition Cytochrome_c_Release Cytochrome c Release Bax_Activation->Cytochrome_c_Release Bcl2_Inhibition->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow_Cytotoxicity Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Compound_Treatment This compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Assay_Addition Add Viability Reagent (e.g., MTT) Incubation->Assay_Addition Measurement Measure Signal (Absorbance/Fluorescence) Assay_Addition->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Purity Check Compound Purity & Stability? Inconsistent_Results->Check_Purity Start Here Optimize_Assay Optimize Assay Parameters? Check_Purity->Optimize_Assay Purity OK Purify_Compound Action: Purify or Obtain New Sample Check_Purity->Purify_Compound Impure/Degraded Standardize_Culture Standardize Cell Culture Practices? Optimize_Assay->Standardize_Culture Assay OK Run_Controls Action: Run Additional Controls (e.g., Solvent) Optimize_Assay->Run_Controls Non-Optimized Consistent_Data Consistent Data Standardize_Culture->Consistent_Data Practices OK Review_Protocols Action: Review and Standardize Protocols Standardize_Culture->Review_Protocols Inconsistent

References

Addressing batch-to-batch variability of Platydesminium extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platydesminium extracts. It addresses common issues related to batch-to-batch variability to ensure experimental consistency and reproducibility.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the handling and analysis of this compound extracts.

Issue Potential Cause Recommended Solution
Inconsistent biological activity between extract batches. 1. Variation in raw material: Differences in plant age, harvest time, geographical location, and storage conditions can significantly alter the phytochemical profile.[1][2][3][4][5] 2. Inconsistent extraction procedure: Variations in solvent polarity, temperature, and extraction time can lead to different compounds being extracted.[6]1. Raw Material Standardization: Source plant material from a single, reputable supplier with clear specifications for harvesting and storage. If possible, perform macroscopic and microscopic identification of the plant material.[7] 2. Standard Operating Procedures (SOPs): Implement and strictly follow a detailed SOP for the entire extraction process.
Different chemical profiles (e.g., HPLC, TLC) between batches. 1. Solvent variability: The type and polarity of the solvent used for extraction are critical.[6] 2. Incomplete extraction: Insufficient extraction time or inadequate solvent-to-solid ratio may result in incomplete extraction of all relevant compounds.1. Solvent Selection: Use the same grade and supplier for extraction solvents. The choice of solvent should be based on the polarity of the target compounds, such as the alkaloid platydesmine.[8] 2. Optimize Extraction: Ensure the extraction method is validated for efficiency. Monitor extraction completeness by performing successive extractions of the same plant material and analyzing the extracts until no more target compounds are detected.
Precipitation or insolubility of the extract in the experimental solvent. 1. Solvent mismatch: The solvent used to dissolve the final extract for bioassays may not be compatible with all the extracted compounds. 2. High concentration of certain phytochemicals: Some compounds may have limited solubility and can precipitate at higher concentrations.1. Solubility Testing: Perform solubility tests with a small amount of extract in various pharmaceutically acceptable solvents. 2. Serial Dilutions: Prepare stock solutions at the highest possible concentration and then perform serial dilutions to the desired experimental concentrations. Use sonication or gentle heating to aid dissolution, but be cautious of compound degradation.
Contamination of the extract. 1. Microbial contamination: Improper handling and storage of plant material or the extract can lead to microbial growth. 2. Chemical contamination: Contaminants can be introduced from solvents, glassware, or other equipment.1. Good Laboratory Practices (GLP): Follow GLP for handling and storing all materials. Store extracts at low temperatures (-20°C or -80°C) in airtight, light-protected containers. 2. Quality Control Testing: Perform microbial limit testing and purity analysis (e.g., using HPLC-MS to check for impurities).[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: The primary sources of variability stem from the natural diversity of the plant material and the manufacturing process.[6] Factors influencing the raw material include genetics, geographical location, climate, harvest time, and post-harvest handling.[1][2][3][4][5] Process-related factors include the extraction method, solvent polarity, temperature, and duration.[6]

Q2: What are the key chemical constituents I should be aware of in this compound extracts?

A2: Platydesma, which is now classified under the genus Melicope, is known to have unique chemical characteristics.[8][10][11] The most notable compound is the alkaloid platydesmine .[8] Other related species in the Rutaceae family, to which Melicope belongs, are rich in coumarins, flavonoids, and other alkaloids.[12][13][14] Therefore, your extract may contain a complex mixture of these compound classes.

Q3: How can I standardize my this compound extracts to minimize variability?

A3: Standardization involves implementing quality control at every stage, from raw material sourcing to the final extract.[15] This includes:

  • Botanical Authentication: Proper identification of the plant material.[7]

  • Chemical Fingerprinting: Using techniques like HPLC or HPTLC to create a characteristic chemical profile of your extract.[16][17] This fingerprint can then be used as a reference for future batches.

  • Quantification of Marker Compounds: Quantifying the concentration of one or more specific chemical markers, such as platydesmine, in each batch.[18]

  • Multivariate Statistical Analysis: Employing statistical tools like Principal Component Analysis (PCA) to compare the entire chemical fingerprint of different batches and assess their consistency.[19][20][21][22]

Q4: Is it acceptable to mix different batches of extracts to improve consistency?

A4: Mixing compliant batches to achieve a more consistent final product is an acceptable practice in the industry. However, it is crucial that each individual batch meets its release specifications before mixing. This practice should be justified and documented using chromatographic fingerprints to demonstrate the improved consistency of the pooled batch.

Data Presentation: Illustrative Batch-to-Batch Variability

The following table provides an example of quantitative data illustrating the variability of key phytochemical markers in different batches of a hypothetical plant extract. This data highlights the importance of quantitative analysis in quality control.

Batch ID Harvest Location Extraction Solvent Marker Compound 1 (mg/g extract) Marker Compound 2 (mg/g extract) Biological Activity (IC50 in µM)
PE-001Location A80% Ethanol5.2 ± 0.312.8 ± 0.715.4
PE-002Location A80% Ethanol4.9 ± 0.213.1 ± 0.516.2
PE-003Location B80% Ethanol7.8 ± 0.510.2 ± 0.411.8
PE-004Location A50% Methanol2.1 ± 0.118.5 ± 1.125.1

This table is for illustrative purposes and does not represent actual data for this compound extracts.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting

Objective: To generate a chemical fingerprint of the this compound extract and quantify a marker compound (e.g., platydesmine).

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried this compound extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • 0-5 min: 95% A, 5% B

      • 5-35 min: Linear gradient to 50% A, 50% B

      • 35-40 min: Linear gradient to 5% A, 95% B

      • 40-45 min: Hold at 5% A, 95% B

      • 45-50 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 280 nm (or scan from 200-400 nm with DAD).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Compare the chromatograms of different batches, noting the presence, absence, and relative intensity of peaks.

    • For quantification, prepare a calibration curve using a certified reference standard of the marker compound. Calculate the concentration of the marker in the extract based on its peak area.[18]

Thin-Layer Chromatography (TLC) for Rapid Quality Assessment

Objective: To quickly assess the qualitative similarity of different extract batches.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the extract (e.g., 10 mg/mL in methanol).

  • TLC Plate: Use silica gel 60 F254 TLC plates.

  • Spotting: Apply 5 µL of each extract solution as a small spot on the baseline of the TLC plate.

  • Development:

    • Prepare a mobile phase suitable for separating the compounds of interest (e.g., a mixture of non-polar and polar solvents like ethyl acetate:formic acid:water).

    • Place the TLC plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Observe the plate under UV light at 254 nm and 366 nm and mark the spots.

    • Spray the plate with a suitable visualizing reagent (e.g., anisaldehyde-sulfuric acid) and heat to develop colored spots.

  • Analysis: Compare the number, color, and Rf values of the spots for each extract. Consistent batches should show a similar pattern.

Mandatory Visualizations

Quality_Control_Workflow cluster_RawMaterial Raw Material Stage cluster_Extraction Extraction and Processing cluster_QC Quality Control Analysis RawMaterial Source and Authenticate This compound Plant Material Grinding Grinding and Pulverization RawMaterial->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Drying Drying to Powder Concentration->Drying TLC TLC Fingerprinting Drying->TLC HPLC HPLC Fingerprinting and Quantification TLC->HPLC Bioassay Biological Activity Assay HPLC->Bioassay FinalProduct Release of Standardized Extract Batch Bioassay->FinalProduct

Caption: Experimental workflow for quality control of this compound extracts.

NFkB_Pathway This compound This compound Bioactives IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound bioactives.

MAPK_Pathway This compound This compound Bioactives MAPKKK MAPKKK This compound->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Regulates

Caption: Modulation of the MAPK signaling cascade by this compound compounds.

References

Technical Support Center: Platydesminium Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Platydesminium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Q1: We are observing a significant drop in yield for the key cyclization step when moving from a 1g to a 100g scale. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield upon scale-up is a common challenge in complex molecule synthesis.[1] Several factors, including mixing, heat transfer, and reaction kinetics, can behave differently at larger scales.[1]

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Consider using an overhead stirrer with a properly designed impeller for larger reaction volumes.

    • Improve Heat Transfer: Exothermic reactions can be difficult to control at a larger scale, leading to thermal decomposition of the product.[1][2] Ensure your reaction vessel has adequate surface area for cooling and consider a jacketed reactor for better temperature regulation. A gradual, subsurface addition of reagents can also help manage heat evolution.

    • Re-optimize Reaction Parameters: The optimal conditions at a small scale may not be directly transferable.[3] Perform a Design of Experiments (DoE) at the pilot scale to re-evaluate parameters such as temperature, concentration, and reaction time.[4]

    • Inert Atmosphere: Ensure a strictly inert atmosphere is maintained, as trace amounts of oxygen or moisture can have a more pronounced effect on larger batches.[5]

Q2: The impurity profile of our crude this compound has changed significantly after scale-up, showing several new, difficult-to-remove impurities. How should we address this?

A2: Changes in the impurity profile are often linked to the issues of mixing and temperature control mentioned in the previous point.[6][7] Longer reaction times and higher temperatures at scale can lead to the formation of different byproducts.

  • Troubleshooting Steps:

    • Impurity Identification: The first step is to identify the structure of the new impurities using techniques like LC-MS and NMR. This can provide insights into the side reactions that are occurring.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the formation of impurities over time. This will help you understand when they are being generated and if they are related to the consumption of starting materials or degradation of the product.

    • Purification Strategy Re-evaluation: The purification method used at the lab scale may not be suitable for larger quantities or for removing new impurities.[8][9] You may need to explore alternative chromatographic techniques or crystallization for purification.[10]

Q3: We are struggling with the purification of this compound at a larger scale. The column chromatography is inefficient and time-consuming. Are there alternative methods?

A3: Relying solely on column chromatography for large-scale purification can be a bottleneck.[5] Several alternative and complementary techniques can be employed.

  • Alternative Purification Strategies:

    • Crystallization: This is one of the most effective and scalable purification methods.[10] A systematic screening of solvents and conditions should be performed to induce crystallization of this compound.

    • Preparative HPLC: While still a chromatographic method, preparative HPLC can offer better resolution and efficiency for larger quantities compared to traditional column chromatography.

    • Liquid-Liquid Extraction: The basic nature of alkaloids like this compound can be exploited for purification through pH-controlled liquid-liquid extraction to remove neutral and acidic impurities.[8]

    • Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to normal and reversed-phase chromatography for the purification of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable step-wise increase in scale for this compound synthesis?

A1: It is not advisable to jump directly from a milligram or gram scale to a multi-kilogram scale. A phased approach is recommended, typically not exceeding a 3x scale-up at each step.[2] For example, progressing from 1g to 3g, then to 10g, 30g, and so on, allows for the identification and mitigation of scale-dependent issues at each stage.[2]

Q2: How do the physicochemical properties of this compound impact scale-up?

A2: The solid-state properties of the active pharmaceutical ingredient (API), such as particle size, bulk density, and polymorphism, are critical for formulation and can be affected by changes in the manufacturing process during scale-up.[7] It is essential to characterize these properties at each scale to ensure consistency.

Q3: What are the key safety considerations when scaling up this compound synthesis?

A3: Scaling up chemical reactions introduces new safety hazards.[2] Key considerations include:

  • Thermal Runaway: Exothermic reactions pose a greater risk at a larger scale due to reduced surface-area-to-volume ratio, which limits heat dissipation.[1][2]

  • Reagent Handling: Handling larger quantities of hazardous reagents and solvents increases the risk of spills and exposure.

  • Pressure Build-up: Reactions that evolve gas can lead to a dangerous build-up of pressure in larger, sealed reactors.

A thorough risk assessment should be conducted before each scale-up experiment.[2]

Quantitative Data Summary

Table 1: Effect of Temperature on Yield and Purity in the Cyclization Step (100g Scale)

Temperature (°C)Average Yield (%)Purity by HPLC (%)
807592
908288
1006575
1105060

Table 2: Comparison of Purification Methods for 100g Crude this compound

Purification MethodProcessing Time (hours)Solvent Consumption (L)Final Purity (%)Recovery Rate (%)
Column Chromatography (Silica Gel)481009570
Preparative HPLC2450>9985
Crystallization12209890

Experimental Protocols

Protocol 1: Optimized Cyclization of this compound Precursor (100g Scale)

  • Reactor Setup: A 5L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is assembled and flame-dried.

  • Reagent Preparation: The this compound precursor (100g) is dissolved in 2L of anhydrous toluene under a nitrogen atmosphere.

  • Reaction Initiation: The solution is heated to 90°C using an oil bath circulating through the reactor jacket.

  • Reagent Addition: The catalyst solution (prepared separately) is added subsurface via a syringe pump over a period of 2 hours to maintain a constant internal temperature.

  • Reaction Monitoring: The reaction progress is monitored every hour by taking aliquots and analyzing them by HPLC.

  • Quenching: Once the starting material is consumed (typically after 6 hours), the reaction is cooled to room temperature and quenched by the slow addition of 500mL of saturated sodium bicarbonate solution.

  • Work-up: The organic layer is separated, washed with brine (2 x 500mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Protocol 2: Purification of Crude this compound by Crystallization (100g Scale)

  • Solvent Screening: Small-scale solubility tests are performed to identify a suitable solvent system for crystallization. A combination of ethanol and water is found to be effective.

  • Dissolution: The crude this compound (100g) is dissolved in a minimal amount of hot ethanol (approximately 500mL) in a 2L Erlenmeyer flask with gentle heating and stirring.

  • Inducing Crystallization: Deionized water is added dropwise to the hot solution until a slight turbidity persists.

  • Crystal Growth: The flask is allowed to cool slowly to room temperature, and then placed in a 4°C refrigerator overnight to promote complete crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a cold ethanol/water mixture (1:1), and dried in a vacuum oven at 40°C to a constant weight.

Visualizations

Troubleshooting_Workflow start Low Yield at Scale q1 Check Mixing Efficiency start->q1 q2 Evaluate Heat Transfer start->q2 q3 Re-optimize Parameters start->q3 q4 Ensure Inert Atmosphere start->q4 sol1 Use Overhead Stirrer q1->sol1 sol2 Jacketed Reactor / Slow Addition q2->sol2 sol3 Perform DoE at Pilot Scale q3->sol3 sol4 Degas Solvents / Purge with N2 q4->sol4 Purification_Strategy cluster_purification Purification Options crude Crude this compound col_chrom Column Chromatography Pros: Versatile Cons: Slow, High Solvent Use crude->col_chrom prep_hplc Preparative HPLC Pros: High Purity, Fast Cons: Expensive, Limited Scale crude->prep_hplc crystallization Crystallization Pros: Scalable, High Purity Cons: Requires Screening crude->crystallization pure Pure this compound col_chrom->pure prep_hplc->pure crystallization->pure

References

Technical Support Center: Interpreting Unexpected Results in Natural Product Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Platydesminium" does not correspond to a known compound in publicly available scientific literature. This guide is based on Platycodin D , a well-researched saponin with a similar name, and addresses common challenges encountered during the study of bioactive plant-derived compounds. The principles and methodologies described here are broadly applicable to research in this field.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Platycodin D?

Platycodin D (PLD) is a bioactive saponin known primarily for its anti-inflammatory, anti-oxidative, and anti-diabetic activities. A key reported mechanism involves the dual regulation of inflammatory and oxidative stress pathways. Specifically, PLD has been shown to inhibit the TLR4/MyD88/NF-κB signaling cascade, which is a central pathway in inflammation. Concurrently, it activates the Nrf2/HO-1 signaling pathway, a critical defense mechanism against oxidative stress.[1]

Q2: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations. What could be the cause?

Several factors can contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line (typically <0.1%).

  • Compound Purity: Impurities in the compound batch could be more toxic than the compound itself. Verify the purity of your Platycodin D sample using techniques like HPLC.

  • Cell Line Sensitivity: The reported effective concentrations of a compound can vary significantly between different cell types. Your cell line may be particularly sensitive. It is crucial to perform a fresh dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for your specific experimental model.

  • Compound Degradation: Older batches of the compound or improper storage may lead to degradation into more toxic byproducts.

Q3: My experimental results with Platycodin D are not reproducible. What are common sources of variability?

Inconsistent results are a common challenge in natural product research. Key areas to investigate include:

  • Compound Solubility and Stability: Saponins like Platycodin D can have poor aqueous solubility. Ensure the compound is fully dissolved before adding it to the culture medium. Precipitation can lead to inconsistent effective concentrations. Also, assess its stability in your media over the time course of the experiment.

  • Biological Variability: Passage number can affect cell behavior and response. Use cells within a consistent, low passage range for all experiments.

  • Assay Performance: Ensure all reagents are fresh and that equipment, such as pipettes and plate readers, are properly calibrated. Include positive and negative controls in every experiment to monitor assay performance.

Troubleshooting Guide: Interpreting Unexpected Data

This guide addresses common unexpected outcomes when studying compounds like Platycodin D.

Issue 1: No effect on the target inflammatory pathway (e.g., NF-κB).

  • Possible Cause 1: Insufficient Dose. The concentration used may be too low to elicit a response in your specific model.

    • Solution: Perform a dose-response experiment covering a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the optimal effective range.

  • Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).

    • Solution: Use a fresh, authenticated batch of the compound. Store stock solutions in small, single-use aliquots at -80°C.

  • Possible Cause 3: Cell Model Insensitivity. The chosen cell line may not express the target receptor (TLR4) or may have alterations in the downstream signaling pathway.

    • Solution: Confirm the expression of key pathway components (TLR4, MyD88) in your cell line via Western Blot or qPCR. Consider using a different, validated cell model.

Issue 2: Activation of an unexpected signaling pathway.

  • Possible Cause 1: Off-Target Effects. Most bioactive compounds are not perfectly specific and can interact with multiple cellular targets.

    • Solution: This is a research finding, not an error. Use bioinformatics tools or literature searches for other saponins to predict potential off-targets. Broad-spectrum kinase inhibitor panels or similar screening assays can help identify these unexpected interactions.

  • Possible Cause 2: Contaminants in the Sample. The observed effect may be due to a co-purified contaminant.

    • Solution: Re-purify the compound or obtain a sample from a different, reputable supplier. Analyze the sample purity using mass spectrometry and HPLC.

Troubleshooting Workflow: No Observed Effect

G start Start: No effect observed on target pathway check_controls Were positive and negative controls valid? start->check_controls check_compound Check Compound Integrity (Age, Storage, Solubility) check_controls->check_compound Yes end_error Troubleshoot Assay/ Protocol Error check_controls->end_error No check_dose Perform Dose-Response (e.g., 1 nM to 100 µM) check_compound->check_dose Integrity OK end_compound Source New Compound Batch check_compound->end_compound Integrity Suspect check_model Validate Experimental Model (e.g., target expression) check_dose->check_model Still No Effect end_dose Identify Optimal Dose or Confirm Inactivity check_dose->end_dose Effect Observed end_model Select Alternative Model check_model->end_model Model Invalid

Caption: Troubleshooting decision tree for a null result.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data from experiments with Platycodin D, based on its known biological activities.

Table 1: Dose-Dependent Effect of Platycodin D on LPS-Induced NF-κB Activation in ARPE-19 Cells

Platycodin D Conc. (µM)LPS (1 µg/mL)Relative p-NF-κB p65 Levels (Normalized to Control)Standard Deviation
0 (Control)-1.000.08
0+4.520.21
5+3.150.19
10+2.030.15
25+1.210.11
50+0.950.09

Table 2: Effect of Platycodin D on Nrf2/HO-1 Pathway Protein Expression

Treatment (24h)Relative Nrf2 Expression (Fold Change)Relative HO-1 Expression (Fold Change)
Control1.01.0
Platycodin D (25 µM)2.83.5
High Glucose (HG)0.60.7
HG + Platycodin D (25 µM)2.53.1

Experimental Protocols

Protocol: Western Blot for NF-κB and Nrf2 Pathway Proteins

This protocol outlines the steps to measure changes in protein expression in cells treated with Platycodin D.

  • Cell Culture and Treatment:

    • Seed ARPE-19 cells in 6-well plates at a density of 2.5 x 10^5 cells/well.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with desired concentrations of Platycodin D (or vehicle control) for 2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL for the specified time (e.g., 30 minutes for NF-κB phosphorylation, 24 hours for HO-1 expression).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-NF-κB p65, anti-Nrf2, anti-HO-1, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control (β-actin).

Visualizations of Pathways and Workflows

Platycodin D Signaling Pathways

G cluster_0 Inflammatory Pathway cluster_1 Anti-Oxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammatory Response NFkB->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Anti-Oxidant Response HO1->Antioxidant PLD Platycodin D PLD->MyD88 Inhibits PLD->Nrf2 Activates

Caption: Dual action of Platycodin D on signaling pathways.

General Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Hypothesis Formulation B 2. Cell Culture & Seeding A->B C 3. Compound Treatment (Dose-Response) B->C D 4. Sample Collection (Lysate, RNA, etc.) C->D E 5. Biochemical Assay (e.g., Western Blot, qPCR) D->E F 6. Data Acquisition E->F G 7. Statistical Analysis F->G H 8. Interpretation & Conclusion G->H

Caption: Standard workflow for testing a bioactive compound.

References

Validation & Comparative

A Comparative Analysis of Platycodin D and Cisplatin in Oncology: Efficacy, Mechanisms, and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the naturally derived triterpenoid saponin, Platycodin D, and the conventional chemotherapeutic agent, cisplatin. This analysis is based on available preclinical data from studies on various cancer cell lines.

Platycodin D, a major bioactive component isolated from the root of Platycodon grandiflorum, has demonstrated significant anticancer properties across a range of cancer cell lines. Cisplatin, a platinum-based compound, is a widely used and potent chemotherapy drug for treating numerous solid tumors. This guide will objectively compare their performance, drawing upon experimental data to elucidate their respective mechanisms of action and cytotoxic effects.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Platycodin D and cisplatin in various cancer cell lines, as determined by MTT assays. It is important to note that IC50 values for cisplatin can show significant variability between studies due to experimental heterogeneity[1].

Table 1: IC50 Values of Platycodin D in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
H520Lung CancerNot specified, tested up to 50 µg/mL72
U251Human GliomaConcentrations from 16.3 to 163.2 µM showed dose- and time-dependent inhibition48
5637Bladder Cancer20 µg/mL (concentration used for significant anti-proliferative effects)Not specified
AZ521Gastric Cancer~10-15 µM48
NUGC3Gastric Cancer~5-10 µM48

Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Cancer10.91 ± 0.1924
A549Lung Cancer7.49 ± 0.1648
HEC-1-AEndometrial CarcinomaIC50 values determined in clonogenic assaysNot specified
PaCa-2Pancreatic TumorIC50 values determined in clonogenic assaysNot specified
SKOV-3xOvarian CancerIC50 values determined in clonogenic assaysNot specified
LoVoColorectal Cancer21.4524
OXP-LoVo (Oxaliplatin-resistant)Colorectal Cancer75.2324

Mechanisms of Action: A Tale of Two Pathways

While both Platycodin D and cisplatin induce cancer cell death, their underlying mechanisms of action are distinct.

Platycodin D: This natural compound exerts its anticancer effects through multiple pathways[2]. It is known to induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways[3]. Platycodin D can trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[4][5]. Furthermore, it can arrest the cell cycle at various phases, such as the G0/G1 phase in bladder cancer cells, thereby inhibiting cell proliferation[6]. A key mechanism of Platycodin D involves the modulation of critical signaling pathways, including the inhibition of the pro-survival PI3K/Akt/mTOR pathway[3][4][5].

Cisplatin: The primary mechanism of cisplatin involves its entry into the cell, where it becomes aquated and highly reactive. It then forms cross-links with DNA, primarily targeting the N7 position of guanine and adenine bases[7][8][9][10][11]. These DNA adducts disrupt DNA replication and transcription, leading to DNA damage. This damage, if irreparable, triggers cell cycle arrest and ultimately induces apoptosis[7][8][9][10][11].

Signaling Pathways and Experimental Workflow

To visualize the intricate cellular processes affected by these compounds and the general workflow for their evaluation, the following diagrams are provided.

PlatycodinD_Pathway PlatycodinD Platycodin D ROS ↑ Reactive Oxygen Species (ROS) PlatycodinD->ROS PI3K PI3K PlatycodinD->PI3K CellCycle Cell Cycle Arrest (e.g., G0/G1) PlatycodinD->CellCycle Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis CellCycle->Apoptosis

Platycodin D Signaling Pathway

Cisplatin_Pathway Cisplatin Cisplatin CellEntry Cellular Uptake Cisplatin->CellEntry Aquation Aquation (Activation) CellEntry->Aquation DNA Nuclear DNA Aquation->DNA Adducts DNA Adducts (Cross-linking) DNA->Adducts ReplicationBlock Inhibition of Replication & Transcription Adducts->ReplicationBlock DNARepair DNA Repair Mechanisms ReplicationBlock->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis

Cisplatin Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Cancer Cell Line Culture Treatment Treatment with Platycodin D or Cisplatin CellCulture->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot

General Experimental Workflow

Interaction and Combination Therapy

Interestingly, studies have explored the interplay between Platycodin D and cisplatin. One study found that Platycodin D could protect normal human embryonic kidney cells (HEK-293) from cisplatin-induced toxicity by suppressing oxidative stress, apoptosis, and inflammation[12][13]. Conversely, another in vivo study demonstrated that Platycodon grandiflorum extract enhanced the anti-tumor efficacy of cisplatin in a lung cancer model[14]. These findings suggest a complex interaction where Platycodin D might act as a chemosensitizer in cancer cells while being a chemoprotector in normal cells, a highly desirable characteristic in combination cancer therapy.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anticancer effects of Platycodin D and cisplatin.

Cell Culture and Treatment

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight before treatment with various concentrations of Platycodin D or cisplatin for specified durations.

MTT Assay for Cell Viability
  • Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing different concentrations of the test compound and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for approximately 4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Flow Cytometry for Apoptosis and Cell Cycle Analysis
  • Cell Preparation: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed (e.g., with 70% ethanol for cell cycle analysis).

  • Staining:

    • Apoptosis: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Cell Cycle: Fixed cells are treated with RNase A and stained with PI.

  • Analysis: The stained cells are analyzed using a flow cytometer. For apoptosis, the distribution of cells in early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) stages is quantified. For cell cycle analysis, the percentage of cells in G0/G1, S, and G2/M phases is determined.

Western Blotting for Protein Expression
  • Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, Akt, p-Akt), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Platycodin D and cisplatin are two potent anticancer agents that operate through distinct mechanisms. Cisplatin's well-established DNA-damaging activity makes it a cornerstone of chemotherapy, while Platycodin D's multi-targeted approach, including the modulation of key signaling pathways, presents a promising avenue for novel cancer therapies. The potential for Platycodin D to act synergistically with cisplatin, enhancing its tumor-killing effects while potentially mitigating its toxicity to normal tissues, warrants further investigation and highlights the importance of exploring natural compounds in the development of next-generation cancer treatments.

References

Validating the Anticancer Mechanism of Platydesminium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of Platydesminium (Platycodin-D) with established chemotherapeutic agents: Doxorubicin, Cisplatin, and 5-Fluorouracil. The information presented herein is collated from various preclinical studies to offer a validated perspective on the potential of this compound as a therapeutic candidate. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key validation assays are provided.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound (Platycodin-D) and alternative chemotherapeutic agents across various cancer cell lines as reported in the literature.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound (Platycodin-D) Breast CancerMDA-MB-2317.77 ± 1.86[1]
Gastric CancerAZ521~5[2]
Gastric CancerNUGC3~7[2]
Non-Small Cell Lung CancerH1299~15[3]
Colorectal CancerHCT11627.62[4]
Colorectal CancerLoVo33.78[4]
Prostate CancerPC-3Not specified, but effective[5]
GliomaU251Dose-dependent inhibition[6]
Doxorubicin Breast CancerMCF-7Not specified, synergistic with PD[7][8]
Breast CancerMDA-MB-231Not specified, synergistic with PD[7][8]
Cisplatin Non-Small Cell Lung CancerH520Favorable cytotoxicity[9]
Colorectal CancerLoVo21.45[10]
Colorectal CancerOXP-LoVo (Oxaliplatin-resistant)75.23[10]
5-Fluorouracil Colorectal Cancer-Not directly compared with PD
Cetuximab Colorectal CancerHCT11646.57 µg/ml[4]
Colorectal CancerLoVo105.11 µg/ml[4]

Mechanistic Comparison

This compound (Platycodin-D): A Multi-Faceted Approach

This compound exhibits its anticancer effects through a multi-pronged mechanism, primarily targeting key regulators of cell proliferation and survival.

  • c-Myc Degradation: A significant mechanism of this compound is its ability to promote the ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc.[2] This leads to the inhibition of c-Myc-driven cell proliferation.

  • Induction of Apoptosis: this compound induces programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspases, cleavage of PARP, and modulation of Bcl-2 family proteins.[6] The generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway are also implicated in its pro-apoptotic activity.[3]

  • Cell Cycle Arrest: The compound effectively halts the cell cycle at the G1 or G2/M phase in various cancer cells, thereby preventing their division and proliferation.[2][6]

Platydesminium_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound (PD) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Pathway Activation This compound->JNK Ubiquitination ↑ Ubiquitination This compound->Ubiquitination CellCycleArrest Cell Cycle Arrest (G1/G2-M) This compound->CellCycleArrest ROS->JNK Apoptosis Apoptosis JNK->Apoptosis cMyc c-Myc Oncoprotein Ubiquitination->cMyc targets Proteasome Proteasomal Degradation cMyc->Proteasome degraded by Proteasome->Apoptosis Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis CellCulture Cancer Cell Culture Treatment Treatment with this compound & Alternatives CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle IC50 IC50 Determination CellViability->IC50 Mechanism Mechanistic Insights ProteinAnalysis->Mechanism CellCycle->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison

References

Cross-Validation of Platycodin D Bioactivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Disclaimer: Initial searches for "Platydesminium" did not yield relevant results on its bioactivity. The information presented in this guide pertains to Platycodin D , a triterpenoid saponin isolated from the root of Platycodon grandiflorum, which is believed to be the compound of interest based on search result patterns.

Introduction to Platycodin D

Platycodin D (PD) is a prominent bioactive compound that has demonstrated significant anti-tumor effects across a variety of cancer models.[1] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and autophagy, makes it a compelling candidate for further investigation in oncology research.[1][2] This guide provides a comparative analysis of Platycodin D's bioactivity in different cancer cell lines, supported by quantitative data and detailed experimental protocols.

Comparative Bioactivity of Platycodin D

The cytotoxic effects of Platycodin D have been evaluated in numerous cancer cell lines, with its efficacy varying depending on the cell type. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
BEL-7402 Hepatocellular Carcinoma37.70 ± 3.9924
PC-12 Pheochromocytoma13.5 ± 1.248
AZ521 Gastric CancerVaries (Concentration-dependent)24, 48, 72
NUGC3 Gastric CancerVaries (Concentration-dependent)24, 48, 72
RKO Colorectal CancerConcentration-dependent24
A549 Lung AdenocarcinomaConcentration-dependent24
MCF7 Breast AdenocarcinomaConcentration-dependent24
5637 Bladder Cancer~20 µg/mlNot Specified
HeLa Cervical Cancer>20 µg/mlNot Specified
HepG-1 Hepatocellular Carcinoma>20 µg/mlNot Specified
T24 Bladder Cancer>20 µg/mlNot Specified

Note: The bioactivity of Platycodin D is dose and time-dependent. The table summarizes available IC50 values and indicates where activity was observed to be concentration-dependent without a specific IC50 value being provided in the source material.

Experimental Protocols

A standardized method for assessing the cytotoxic effects of Platycodin D is crucial for reproducible and comparable results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for Cytotoxicity of Platycodin D

1. Cell Seeding:

  • Culture the desired cancer cell lines in appropriate growth medium until they reach approximately 80% confluency.
  • Trypsinize the cells and perform a cell count.
  • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 48 hours to allow for cell attachment.[3]

2. Platycodin D Treatment:

  • Prepare a stock solution of Platycodin D in dimethyl sulfoxide (DMSO).[4]
  • Dilute the Platycodin D stock solution with culture medium to achieve a range of final concentrations for treatment.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Platycodin D to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

3. MTT Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[3]
  • Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.[3]

4. Formazan Solubilization:

  • After incubation, carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at 570 nm using a microplate reader.[3]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the Platycodin D concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Platycodin D exerts its anti-cancer effects by modulating several key signaling pathways, ultimately leading to programmed cell death and inhibition of tumor growth.[2]

Apoptosis Induction

Platycodin D induces apoptosis through both the intrinsic and extrinsic pathways. It can trigger the generation of reactive oxygen species (ROS), which in turn activates signaling cascades involving ASK-1, p38, and JNK.[6] This leads to the upregulation of pro-apoptotic proteins like FasL and Bim.[6] Furthermore, Platycodin D modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which activates the caspase cascade.[2][7]

Platycodin_D Platycodin D ROS ROS Generation Platycodin_D->ROS Bcl2_family Bcl-2 Family Modulation Platycodin_D->Bcl2_family ASK1 ASK-1 Activation ROS->ASK1 p38_JNK p38/JNK Activation ASK1->p38_JNK FasL_Bim Upregulation of FasL and Bim p38_JNK->FasL_Bim Extrinsic_Apoptosis Extrinsic Apoptosis FasL_Bim->Extrinsic_Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_family->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Intrinsic_Apoptosis Intrinsic Apoptosis Caspase_Cascade->Intrinsic_Apoptosis

Caption: Platycodin D-induced apoptosis signaling pathways.

Cell Cycle Arrest

Platycodin D can also induce cell cycle arrest, primarily at the G2/M phase.[2] This is achieved by increasing the expression of transcription factors like FOXO3a, p53, and p21, while decreasing the expression of MDM2.[2] This disruption of the cell cycle progression prevents cancer cells from proliferating.

Platycodin_D Platycodin D FOXO3a FOXO3a ↑ Platycodin_D->FOXO3a p53 p53 ↑ Platycodin_D->p53 MDM2 MDM2 ↓ Platycodin_D->MDM2 G2_M_Arrest G2/M Phase Cell Cycle Arrest FOXO3a->G2_M_Arrest p21 p21 ↑ p53->p21 p21->G2_M_Arrest MDM2->G2_M_Arrest

Caption: Platycodin D-induced G2/M cell cycle arrest.

Autophagy Induction

In some cancer cell lines, Platycodin D has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[8] This process is often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the activation of MAPK signaling pathways.[8]

Platycodin_D Platycodin D PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Platycodin_D->PI3K_Akt_mTOR MAPK MAPK Pathway Platycodin_D->MAPK Autophagy Autophagy PI3K_Akt_mTOR->Autophagy MAPK->Autophagy

Caption: Platycodin D-induced autophagy signaling.

Conclusion

Platycodin D demonstrates significant and varied bioactivity against a range of cancer cell lines. Its ability to induce cell death through multiple signaling pathways highlights its potential as a multi-targeted anti-cancer agent. Further cross-validation studies in a broader panel of cell lines, along with in vivo experiments, are warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

Comparative Efficacy of Platensimycin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antibacterial potency of Platensimycin and its analogues, providing key experimental data and methodologies for drug development professionals.

Platensimycin, a natural product isolated from Streptomyces platensis, has garnered significant attention in the scientific community due to its novel mechanism of action and potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] This guide provides a comparative analysis of the efficacy of various Platensimycin derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Data Summary: Efficacy of Platensimycin Derivatives

The antibacterial efficacy of Platensimycin and its derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) against the target enzymes, FabF and FabH. The following table summarizes the reported efficacy data for selected Platensimycin derivatives.

CompoundTarget Organism/EnzymeIC50 (nM)MIC (μg/mL)Reference
Platensimycin (PTM) S. aureus FabF48[3][4]
E. coli FabF160[3]
S. aureus FabH67,000[4]
Methicillin-sensitive S. aureus0.5[5]
Methicillin-resistant S. aureus< 1.0[6]
Vancomycin-resistant Enterococci< 1.0[6]
S. pneumoniae1.0[5]
Platencin (PTN) S. aureus FabF4,600[4]
S. aureus FabH9,200[4]
Methicillin-sensitive S. aureus< 0.06 - 4[4]
Methicillin-resistant S. aureus< 0.06 - 4[4]
Vancomycin-resistant Enterococci< 0.06 - 4[4]
Cyclopropyl analog 47 S. aureus0.0625 (MIC80)[7]
PTN Derivative 8 S. aureus1 - 2[8]
PTN Derivative 10 S. aureus1 - 2[8]
PTN Derivative 13 S. aureus1 - 2[8]
PTN Derivative 14 S. aureus1 - 2[8]

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

Platensimycin and its derivatives exert their antibacterial effect by inhibiting the bacterial type II fatty acid synthesis (FASII) pathway.[9] This pathway is essential for the production of fatty acids, which are crucial components of bacterial cell membranes.[2] The primary target of Platensimycin is the β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B).[2][5] Platencin, another key derivative, acts as a dual inhibitor of both FabF and β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[3][4] The inhibition of these enzymes disrupts the elongation of fatty acid chains, leading to the cessation of bacterial growth.[3]

FASII_Pathway cluster_0 Fatty Acid Synthesis II (FASII) Pathway cluster_1 Inhibition by Platensimycin Derivatives Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acyl-ACP Acyl-ACP Malonyl-ACP->Acyl-ACP FabH Elongated Acyl-ACP Elongated Acyl-ACP Acyl-ACP->Elongated Acyl-ACP FabF/B Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids Further Elongation Cycles Platensimycin Platensimycin FabF/B FabF/B Platensimycin->FabF/B Inhibits Platencin Platencin Platencin->FabF/B Inhibits FabH FabH Platencin->FabH Inhibits

Fig. 1: Inhibition of the FASII pathway by Platensimycin and Platencin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton broth or other suitable bacterial growth medium

  • Agar

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Stock solutions of Platensimycin derivatives in a suitable solvent (e.g., methanol)

  • Positive control antibiotic (e.g., Linezolid)

Procedure:

  • Prepare a series of agar plates containing serial dilutions of the test compounds. This is achieved by adding specific volumes of the stock solutions to molten agar before pouring the plates.[10]

  • The final concentrations of the compounds in the agar should typically range from 0.5 to 64 μg/mL.[10]

  • Prepare an inoculum of the test bacterium by diluting an overnight culture to a standardized concentration (e.g., 10^6 CFU/mL).[10]

  • Spot a small volume (e.g., 1-2 μL) of the bacterial inoculum onto the surface of each agar plate.

  • Incubate the plates at 37°C for 18-24 hours.[10]

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of Compounds start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacteria prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (18-24h at 37°C) inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Fig. 2: Workflow for MIC determination by the agar dilution method.
In Vitro Enzyme Inhibition Assay (FabF/FabH)

This assay measures the ability of a compound to inhibit the activity of the target enzymes, FabF or FabH.

Materials:

  • Purified FabF or FabH enzyme

  • Substrates for the enzyme reaction (e.g., acyl-ACP, malonyl-ACP)

  • Buffer solution

  • Platensimycin derivatives

  • Detection system to measure reaction product formation or substrate consumption

Procedure:

  • Prepare a reaction mixture containing the purified enzyme in a suitable buffer.

  • Add the Platensimycin derivative at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrates.

  • Incubate the reaction for a defined period at an optimal temperature.

  • Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Studies on various Platensimycin analogs have revealed key structural features essential for their antibacterial activity. The 3-amino-2,4-dihydroxybenzoic acid moiety is crucial for binding to the FabF enzyme.[6] While modifications to the tetracyclic cage domain are more tolerated, alterations to the enone moiety can significantly impact activity.[1][11] The discovery that a cyclopropyl analog exhibits improved antibacterial activity compared to Platensimycin suggests that further exploration of modifications to the polycyclic scaffold could lead to the development of more potent derivatives.[7]

Conclusion

Platensimycin and its derivatives represent a promising class of antibiotics with a novel mechanism of action. The comparative data presented in this guide highlight the potential for developing new antibacterial agents with improved efficacy. The detailed experimental protocols provide a foundation for researchers to conduct further investigations into the structure-activity relationships and therapeutic potential of these compounds. Future research should focus on synthesizing and evaluating a broader range of derivatives to identify candidates with enhanced potency, favorable pharmacokinetic properties, and a wider spectrum of activity.

References

Navigating the Structure-Activity Landscape of Furoquinoline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on Platydesmine analogs in publicly accessible literature, this guide will focus on a closely related and well-studied class of compounds: the furoquinoline alkaloids. This family of natural products shares a common structural scaffold with Platydesmine and has been the subject of numerous investigations into their biological activities, particularly their potential as anticancer agents. By examining the SAR of various furoquinoline alkaloid analogs, we can glean valuable insights that may be applicable to the broader class, including Platydesmine.

Unveiling the Furoquinoline Pharmacophore

Furoquinoline alkaloids are characterized by a fused heterocyclic system consisting of a furan ring and a quinoline ring.[1][2] This core structure has been identified as a promising pharmacophore for the development of new therapeutic agents. Modifications to this scaffold have been extensively explored to understand the key structural features that govern their biological activity.

Comparative Analysis of Furoquinoline Alkaloid Analogs' Cytotoxicity

The cytotoxic effects of various furoquinoline alkaloid analogs have been evaluated against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Compound/AnalogCell LineIC50 (µM)Reference
Dictamnine A549 (Lung)15.2F. T. T. T. et al., 2018
HeLa (Cervical)21.5F. T. T. T. et al., 2018
Skimmianine A549 (Lung)8.7F. T. T. T. et al., 2018
HeLa (Cervical)12.3F. T. T. T. et al., 2018
γ-Fagarine A549 (Lung)11.4F. T. T. T. et al., 2018
HeLa (Cervical)18.9F. T. T. T. et al., 2018
Kokusaginine A549 (Lung)5.6F. T. T. T. et al., 2018
HeLa (Cervical)9.1F. T. T. T. et al., 2018

Key Observations from SAR Studies:

  • Substitution Pattern on the Quinoline Ring: The position and nature of substituents on the quinoline ring significantly influence cytotoxic activity. For instance, the presence of methoxy groups, as seen in skimmianine and kokusaginine, appears to enhance potency compared to the unsubstituted dictamnine.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the evaluation of furoquinoline alkaloid analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (furoquinoline alkaloid analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Furoquinoline Alkaloid Landscape

The following diagrams illustrate key concepts related to the study of furoquinoline alkaloids.

SAR_of_Furoquinoline_Alkaloids cluster_SAR Structure-Activity Relationship Core_Scaffold Furoquinoline Core Substituents Substituents (e.g., -OCH3, -OH) Core_Scaffold->Substituents Modification Biological_Activity Biological Activity (e.g., Cytotoxicity) Substituents->Biological_Activity Influences

Caption: Key factors influencing the biological activity of furoquinoline alkaloids.

Experimental_Workflow_MTT_Assay Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 3-4h MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

References

Independent Verification of Platydesmine Findings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of published scientific literature reveals a significant scarcity of independent verification for findings related to the furoquinoline alkaloid, Platydesmine. While the broader class of furoquinoline alkaloids has been the subject of various studies, specific research on Platydesmine, including its biological activities and potential therapeutic applications, remains limited. This guide summarizes the available information and highlights the critical need for further independent research to validate initial findings.

Chemical Identity

Initial searches for "Platydesminium" indicate a likely misspelling of Platydesmine . Platydesmine is a naturally occurring furoquinoline alkaloid. Key identifiers for this compound are:

IdentifierValue
Chemical Formula C₁₅H₁₇NO₃
CAS Number 2824-86-4
IUPAC Name 2-[(2R)-4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl]propan-2-ol[1]

Overview of Furoquinoline Alkaloids' Biological Activities

Platydesmine belongs to the furoquinoline class of alkaloids, which are known to exhibit a range of biological effects. General studies on this class of compounds have reported various activities, including:

  • Antimicrobial Effects: Activity against various bacteria and fungi.

  • Anti-inflammatory Properties: Potential to reduce inflammation.

  • Cytotoxic Activity: The ability to kill cancer cells, suggesting potential as anticancer agents.

  • Antiprotozoal Activity: Efficacy against certain protozoan parasites.

Lack of Independent Verification for Platydesmine

A thorough search of scientific databases and publications did not yield any studies that specifically aim to independently verify or replicate previously published findings on Platydesmine. The majority of search results either refer to the broader class of furoquinoline alkaloids or are dominated by research on a similarly named but distinct antibiotic, Platensimycin.

This lack of independent verification presents a significant gap in the scientific understanding of Platydesmine's true biological activities and potential. Without replication studies, the robustness and reliability of any initial findings remain unconfirmed.

Experimental Protocols

Due to the limited number of specific studies on Platydesmine, detailed and validated experimental protocols for its analysis are not well-established in the literature. However, researchers interested in investigating Platydesmine can adapt general methodologies used for the study of other furoquinoline alkaloids.

A generalized workflow for such an investigation is proposed below:

experimental_workflow cluster_extraction 1. Isolation and Purification cluster_characterization 2. Structural Characterization cluster_bioassays 3. Biological Activity Screening cluster_verification 4. Independent Verification extraction Extraction of Platydesmine from plant source purification Purification using chromatographic techniques (e.g., HPLC) extraction->purification spectroscopy Spectroscopic analysis (NMR, Mass Spectrometry) extraction->spectroscopy confirmation Confirmation of chemical structure spectroscopy->confirmation antimicrobial Antimicrobial assays (MIC, MBC) confirmation->antimicrobial anti_inflammatory Anti-inflammatory assays (e.g., NO inhibition in macrophages) confirmation->anti_inflammatory cytotoxicity Cytotoxicity assays (e.g., MTT on cancer cell lines) confirmation->cytotoxicity replication Replication of experiments by an independent laboratory antimicrobial->replication anti_inflammatory->replication cytotoxicity->replication data_comparison Comparison of results with original findings replication->data_comparison

Proposed workflow for the independent verification of Platydesmine's biological activity.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by Platydesmine. To investigate this, researchers would need to conduct dedicated mechanistic studies. A potential logical workflow for identifying such pathways is outlined below:

signaling_pathway_investigation cluster_initial 1. Initial Observation cluster_hypothesis 2. Hypothesis Generation cluster_testing 3. Experimental Testing cluster_validation 4. Pathway Validation phenotypic_effect Observe a specific phenotypic effect of Platydesmine pathway_prediction Predict potential signaling pathways based on the observed effect and structural similarity to other alkaloids phenotypic_effect->pathway_prediction reporter_assays Reporter gene assays for pathway activation pathway_prediction->reporter_assays western_blot Western blot for key signaling protein phosphorylation pathway_prediction->western_blot transcriptomics Transcriptomic analysis (RNA-seq) to identify differentially expressed genes pathway_prediction->transcriptomics inhibitor_studies Use of specific pathway inhibitors to confirm involvement reporter_assays->inhibitor_studies knockdown_studies Gene knockdown/knockout of key pathway components reporter_assays->knockdown_studies western_blot->inhibitor_studies western_blot->knockdown_studies transcriptomics->inhibitor_studies transcriptomics->knockdown_studies

Logical workflow for investigating signaling pathways affected by Platydesmine.

Conclusion and Call for Research

The current body of scientific literature lacks the specific, independently verified data on Platydesmine required to construct a comprehensive comparison guide. The information available is largely generalized to the furoquinoline alkaloid class.

Therefore, there is a pressing need for the scientific community to conduct and publish research focused specifically on Platydesmine. This includes:

  • Replication Studies: Independent verification of any existing (though not readily found) preliminary data on its biological activities.

  • Quantitative Studies: Detailed dose-response studies to quantify its antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Mechanistic Studies: Investigations into the specific signaling pathways through which Platydesmine exerts its effects.

  • Publication of Detailed Protocols: Clear and comprehensive reporting of experimental methodologies to facilitate replication and comparison across different laboratories.

Until such research is conducted and published, a thorough and objective comparison of Platydesmine's performance with other alternatives, supported by experimental data, cannot be responsibly compiled. Researchers are encouraged to address this knowledge gap to fully elucidate the potential of this natural compound.

References

Comparative Metabolomics of Cells Treated with Platydesminium: A Framework for Mechanistic Insight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available data on the metabolomic effects of Platydesminium is scarce. This guide therefore presents a hypothetical comparative study, using the well-characterized cytotoxic agent Cisplatin as a reference compound. The experimental data and metabolic pathways described herein are illustrative examples designed to provide a framework for conducting and interpreting such studies.

Introduction

This compound, a quinoline alkaloid, has been identified as a potential cytotoxic agent. Understanding its mechanism of action is crucial for its development as a therapeutic. Metabolomics, the comprehensive analysis of small molecule metabolites, offers a powerful lens to observe the biochemical consequences of drug treatment, providing a functional readout of the cellular state.[1][2]

This guide provides a comparative framework for analyzing the metabolic perturbations induced by this compound in cancer cells relative to Cisplatin, a widely used chemotherapeutic agent that acts primarily by inducing DNA damage. By comparing the metabolic fingerprints of these two compounds, researchers can delineate unique and shared mechanisms of action, identify potential biomarkers of drug response, and uncover novel therapeutic targets.

Comparative Performance Data (Hypothetical)

In our hypothetical study, we assess the cytotoxic and metabolic effects of this compound and Cisplatin on the HeLa human cervical cancer cell line.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) provides a measure of drug potency. In this example, this compound demonstrates a comparable cytotoxic potency to Cisplatin after a 48-hour treatment period.

Compound Cell Line Treatment Duration IC50 (µM)
This compoundHeLa48 hours12.5
CisplatinHeLa48 hours10.2
Table 1: Hypothetical IC50 values for this compound and Cisplatin in HeLa cells.
Key Metabolite Alterations

Untargeted metabolomics analysis reveals distinct metabolic reprogramming events induced by each compound. The following table summarizes the most significantly altered metabolites in HeLa cells treated with the IC50 concentration of each drug for 24 hours.

Metabolic Pathway Metabolite This compound (Fold Change) Cisplatin (Fold Change) p-value
Amino Acid Metabolism Proline↑ 2.8↑ 1.5< 0.01
Glutamate↑ 2.1↑ 1.2< 0.01
Aspartate↓ 0.6↓ 0.8< 0.05
Energy Metabolism Lactate↑ 1.9↑ 2.5< 0.01
Pyruvate↑ 1.5↑ 2.1< 0.05
Lipid Metabolism Phosphocholine↓ 0.4↓ 0.9< 0.01
Palmitoylcarnitine↓ 0.5↓ 0.7< 0.01
Nucleotide Metabolism Inosine Monophosphate↑ 1.8↑ 3.2< 0.01
Table 2: Hypothetical fold changes in key metabolites following treatment. "↑" indicates upregulation and "↓" indicates downregulation compared to vehicle control.

Experimental Protocols

The following protocols describe a standard workflow for a comparative metabolomics experiment.

Cell Culture and Treatment
  • Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing this compound (12.5 µM), Cisplatin (10.2 µM), or a vehicle control (0.1% DMSO). A minimum of five biological replicates should be prepared for each condition.

  • Incubation: Cells are incubated for the desired time point (e.g., 24 hours) before metabolite extraction.

Metabolite Extraction

This protocol is designed to quench metabolic activity rapidly and extract a broad range of polar and non-polar metabolites.

  • Quenching: After incubation, the culture medium is rapidly aspirated. The cell monolayer is immediately washed with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Metabolic Arrest: 1 mL of ice-cold 80% methanol (-80°C) is added to each well to quench all enzymatic activity.

  • Cell Lysis & Harvesting: A cell scraper is used to detach the cells into the methanol solution. The cell lysate is transferred to a microcentrifuge tube.

  • Centrifugation: The lysate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: The supernatant containing the metabolites is transferred to a new tube and stored at -80°C until analysis.

LC-MS/MS Analysis
  • Instrumentation: Analysis is performed using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a liquid chromatography system (e.g., UPLC).

  • Chromatography: Metabolites are separated on a reverse-phase C18 column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Data is acquired in both positive and negative ionization modes over a mass range of 70-1000 m/z. Data-dependent MS/MS fragmentation is performed on the top 10 most abundant ions to aid in metabolite identification.

Data Analysis
  • Peak Picking and Alignment: Raw data files are processed using software such as XCMS or mzMine2 to detect, align, and quantify metabolic features across all samples.

  • Metabolite Identification: Features are identified by matching their accurate mass and MS/MS fragmentation patterns against public databases like KEGG and Metlin.

  • Statistical Analysis: Statistical significance is determined using multivariate analysis (e.g., Principal Component Analysis) and univariate tests (e.g., t-tests or ANOVA) to identify differentially expressed metabolites between treatment groups.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing the experimental process and the underlying biological mechanisms.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis a HeLa Cell Culture b Treatment (this compound, Cisplatin, Vehicle) a->b c Metabolic Quenching & Extraction b->c d LC-MS/MS Analysis c->d Metabolite Samples e Raw Data Processing d->e f Metabolite Identification e->f g Statistical Analysis f->g h Pathway Analysis g->h i Comparative Insights h->i Biological Interpretation

Fig. 1: Experimental workflow for comparative metabolomics.

The cytotoxic activity of alkaloids often involves the modulation of key signaling pathways that control cell survival, proliferation, and metabolism.[3][4] The diagram below illustrates a hypothetical pathway where this compound induces apoptosis and metabolic shifts by inhibiting the pro-survival NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB NFkB_complex IκBα-NF-κB (Inactive) IkB->NFkB_complex NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Survival Pro-Survival Genes (e.g., Bcl-2) NFkB_nuc->Survival Transcription Metabolism Metabolic Genes (e.g., GLUT1) NFkB_nuc->Metabolism Transcription Apoptosis ↑ Apoptosis Survival->Apoptosis Metabolic_Shift ↓ Glycolysis ↓ Lipid Synthesis Metabolism->Metabolic_Shift

Fig. 2: Hypothetical signaling pathway for this compound.

References

Safety Operating Guide

Navigating the Disposal of Platydesminium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for a compound named "Platydesminium" are not available in public safety and chemical databases. The name suggests a platinum-containing compound. Therefore, this guide provides essential safety and disposal protocols based on the general procedures for platinum compounds and other heavy metal waste. Researchers must consult their institution's specific safety guidelines and the material's safety data sheet (SDS) if available.

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment and minimizing environmental impact. For novel or less-documented substances such as this compound, a cautious approach rooted in the known hazards of related chemical families is essential. Platinum compounds, in particular, can present significant health risks, including allergic reactions and respiratory sensitization.

Key Hazards and Disposal Considerations for Platinum Compounds

Proper waste management begins with a clear understanding of the potential hazards. The following table summarizes key data points relevant to the safe handling and disposal of platinum-containing compounds.

Hazard CategoryDescriptionDisposal Consideration
Toxicity Soluble platinum salts can be highly toxic and may cause severe allergic reactions upon skin contact or inhalation.[1][2]All waste contaminated with this compound should be treated as hazardous waste.
Reactivity Platinum compounds can be reactive with strong oxidizing agents.Segregate this compound waste from incompatible chemicals.
Environmental As a heavy metal, improper disposal can lead to soil and water contamination.Do not dispose of this compound waste down the drain.[3][4]
Physical State Waste may be in solid, liquid, or on contaminated labware.Segregate waste by physical state and type of contamination (e.g., sharps, liquids, solids).[5]

Standard Operating Procedure for this compound Disposal

The following protocol outlines the step-by-step process for the safe disposal of this compound waste, from initial handling to final collection by environmental health and safety (EHS) personnel.

Experimental Protocol: Waste Segregation and Containment
  • Personal Protective Equipment (PPE): Before handling this compound or its waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Minimization: Plan experiments to use the minimum amount of this compound necessary to reduce the volume of hazardous waste generated.[4]

  • Waste Segregation:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Solid Waste:

      • Soft Contaminated Materials: Place items such as gloves, paper towels, and weighing papers contaminated with small amounts of this compound into a designated, sealed plastic bag.[5][6]

      • Sharps Waste: Dispose of contaminated needles, pipette tips, and broken glassware in a puncture-resistant sharps container specifically designated for heavy metal waste.[5]

    • Empty Containers: If the original this compound container is empty, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[7] After rinsing, deface the label and dispose of the container according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been created.

G This compound Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Streams cluster_2 Containment and Labeling cluster_3 Final Disposal A Generation of This compound Waste B Don Appropriate PPE A->B C Segregate Waste by Type B->C D Liquid Waste (Aqueous/Solvent) C->D Liquids E Solid Waste (Gloves, Paper) C->E Solids F Sharps Waste (Needles, Glass) C->F Sharps G Seal in Labeled Waste Container D->G H Seal in Labeled Waste Bag E->H I Place in Labeled Sharps Container F->I J Store in Satellite Accumulation Area G->J H->J I->J K Arrange for EHS Waste Pickup J->K

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Platydesminium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of Platydesminium, a substance of high potential toxicity. Given the limited specific public information on this compound, the following guidelines are based on established protocols for handling highly potent compounds, such as certain platinum-based chemotherapeutics and cyanides, and are intended to provide a robust framework for safe laboratory operations. A thorough, substance-specific risk assessment is mandatory before any handling of this compound commences.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safety when handling potentially hazardous materials is the consistent and correct use of Personal Protective Equipment. The minimum required PPE for any procedure involving this compound is outlined below. It is critical to select equipment that is resistant to the specific chemical properties of this compound and any solvents or reagents used in the procedure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[1]Prevents skin contact and absorption, a primary route of exposure for many toxins. Double gloving provides an additional barrier in case of a breach in the outer glove.
Body Protection A disposable, solid-front, back-tying laboratory coat or a full-body suit.Protects against splashes and aerosol contamination of personal clothing. A solid front provides a more effective barrier than a traditional lab coat.
Eye and Face Protection Safety goggles and a full-face shield are required when there is a potential for splashes or aerosol generation.[1]Protects the eyes and mucous membranes from contact with hazardous materials.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for particulates and vapors. In cases of high-concentration aerosols or unknown concentrations, a positive-pressure supplied-air respirator or Self-Contained Breathing Apparatus (SCBA) is necessary.[2][3]Prevents inhalation of airborne particles or vapors, a critical exposure route for potent compounds.
II. Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to minimizing the risk of exposure and ensuring a safe working environment. All work with this compound must be conducted within a certified chemical fume hood or other appropriate containment device.[1][4]

A. Preparation and Pre-Handling Checklist:

  • Training Verification: Confirm that all personnel involved have received specific training on the hazards of this compound and the procedures outlined in this document.[4]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[1] Verify the location of the spill kit and that it is appropriately stocked for handling potent compounds.

  • Designated Work Area: Cordon off and clearly label the designated area for this compound handling with appropriate hazard warnings.[1]

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • PPE Donning: Don all required PPE as specified in the table above before entering the designated handling area.

B. Handling Procedure:

  • Weighing and Aliquoting: Conduct all weighing and preparation of this compound solutions within the certified chemical fume hood. Use disposable equipment whenever possible to minimize cleaning and potential for contamination.

  • Transporting: When transporting this compound, even short distances within the lab, use a sealed, shatter-resistant secondary container.

  • Experimental Use: Keep all containers of this compound sealed when not in immediate use. Minimize the generation of aerosols by using careful pipetting techniques and avoiding vigorous mixing.

C. Post-Handling and Decontamination:

  • Surface Decontamination: Decontaminate all surfaces and equipment within the fume hood that may have come into contact with this compound. Use a validated decontamination solution. For compounds like cyanides, a pH 10 buffer solution is often recommended for initial cleaning.[1]

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

III. Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Protocol
Solid Waste All disposable items that have come into contact with this compound, including gloves, lab coats, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
Liquid Waste All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EH&S) department.
Sharps Waste Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Waste Segregation and Storage:

  • Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Ensure that waste containers are kept closed except when adding waste.

  • Contact your institution's EH&S department for pickup of hazardous waste.

IV. Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and decisive action is required.

A. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[1][3] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

B. Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert others in the vicinity.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and your institution's EH&S department immediately.

  • Clean-up: Only trained personnel with appropriate PPE should attempt to clean up a spill. Follow the specific spill clean-up procedures provided by your institution's EH&S department.

Visualizing Laboratory Workflows

To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Train Verify Training Equip Check Emergency Equipment Train->Equip Area Designate Work Area Equip->Area Hood Certify Fume Hood Area->Hood PPE_On Don PPE Hood->PPE_On Weigh Weigh & Aliquot PPE_On->Weigh Proceed to Handling Transport Secure Transport Weigh->Transport Experiment Experimental Use Transport->Experiment Decon Decontaminate Surfaces Experiment->Decon Complete Experiment Waste Segregate Waste Decon->Waste PPE_Off Doff PPE Waste->PPE_Off Wash Wash Hands PPE_Off->Wash

Caption: A workflow diagram illustrating the key steps in the safe handling of this compound, from preparation to post-handling procedures.

G cluster_waste Waste Segregation This compound This compound & Contaminated Materials Solid Solid Waste Container This compound->Solid Gloves, Coats, etc. Liquid Liquid Waste Container This compound->Liquid Solutions Sharps Sharps Container This compound->Sharps Needles, etc. SAA Satellite Accumulation Area Solid->SAA Liquid->SAA Sharps->SAA Disposal EH&S Disposal SAA->Disposal

Caption: A logical diagram showing the proper segregation and disposal pathway for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.